2-Ethylhexyl acrylate
Description
Historical Context of 2-Ethylhexyl Acrylate (B77674) Research
The production of 2-ethylhexyl acrylate is primarily achieved through the acid-catalyzed esterification of acrylic acid with 2-ethylhexanol. nih.govgoogle.com Research into 2-EHA and its polymerization has a significant history, with early studies focusing on its use as a major base monomer for creating acrylate adhesives. wikipedia.org Over the years, technological advancements have led to improved manufacturing processes, enhancing product quality and efficiency. markwideresearch.com The development of various polymerization techniques, such as conventional free radical polymerization, atom transfer radical polymerization (ATRP), and reverse atom transfer radical polymerization (RATRP), has been a key area of investigation. researchgate.netias.ac.in These studies have comparatively analyzed the molecular weights, molecular weight distributions, and thermal properties of the resulting poly(this compound) (PEHA). researchgate.netias.ac.in
Scope and Significance of this compound Studies
The significance of 2-EHA in academic and industrial research stems from its ability to impart desirable properties to polymers. Its inclusion in copolymer formulations allows for the tailoring of specific characteristics, such as flexibility, adhesion, and weatherability. markwideresearch.com Consequently, 2-EHA is a fundamental component in the production of pressure-sensitive adhesives, where it contributes to the final product's performance. nih.govmdpi.com
The scope of 2-EHA studies is broad, encompassing its use in various polymerization methods, including emulsion polymerization, which is widely used for producing acrylic polymer latexes for adhesives and paints. tandfonline.com Research also extends to its application in producing stretchable and flexible electronics, where UV-curable pressure-sensitive adhesives based on 2-EHA are being explored. researchgate.net Furthermore, the compound's role in creating water-based coatings is growing, driven by the trend towards environmentally friendly products with low volatile organic compound (VOC) emissions. markwideresearch.comimarcgroup.com
Detailed research findings have explored various facets of 2-EHA, including its polymerization kinetics and the influence of different initiators and catalysts. ias.ac.inmdpi.com Studies have also investigated the impact of copolymerizing 2-EHA with other monomers to modify the properties of the resulting polymers for specific applications.
Fundamental Research Questions on this compound
Despite extensive research, several fundamental questions regarding this compound remain subjects of ongoing investigation. A key area of inquiry is the detailed mechanism of chain transfer to the polymer during polymerization, which affects the branching and molar mass distribution of the resulting polymer. researchgate.netmanchester.ac.uk Understanding these mechanisms is crucial for controlling the final properties of the polymer.
Another significant research question involves the relationship between the molecular structure of 2-EHA copolymers and their macroscopic properties. For instance, studies have explored how incorporating small amounts of 2-EHA as a comonomer can eliminate the glass transition temperature (Tg)-confinement effect in polystyrene films. researchgate.net This has opened up new avenues for designing polymer films with specific thermal and mechanical properties.
Furthermore, the development of more efficient and environmentally friendly synthesis methods for 2-EHA and its polymers continues to be a research focus. researchgate.net This includes the use of solid acid catalysts to replace traditional liquid acids, thereby reducing corrosion and simplifying product separation. researchgate.net
Interactive Data Tables
Table 1: Physical and Chemical Properties of this compound. wikipedia.org
Table 2: Glass Transition Temperatures of Monomers Used in Acrylic Adhesives. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexyl prop-2-enoate | |
|---|---|---|
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InChI |
InChI=1S/C11H20O2/c1-4-7-8-10(5-2)9-13-11(12)6-3/h6,10H,3-5,7-9H2,1-2H3 | |
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InChI Key |
GOXQRTZXKQZDDN-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCC(CC)COC(=O)C=C | |
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Molecular Formula |
C11H20O2, Array | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
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Related CAS |
9003-77-4 | |
| Record name | Poly(2-ethylhexyl acrylate) | |
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DSSTOX Substance ID |
DTXSID9025297 | |
| Record name | 2-Ethylhexyl acrylate | |
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Molecular Weight |
184.27 g/mol | |
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Physical Description |
2-ethylhexyl acrylate appears as a clear colorless liquid with a pleasant odor. Less dense than water and insoluble in water. Vapors heavier than air. Flash point 180 °F. Used in making of paints and plastics., Liquid, Colorless liquid with a pleasant odor; [HSDB] Pale yellow liquid with a pleasant odor; [NTP], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquid with a pleasant odor. | |
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| Record name | 2-Propenoic acid, 2-ethylhexyl ester | |
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Boiling Point |
417 to 424 °F at 760 mmHg (NTP, 1992), 214-218 °C, Boiling point: 130 °C @ 50 mm Hg; conversion factor: 1 ppm = 7.52 mg/cu cm, 213.5 °C, 417-424 °F | |
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Flash Point |
180 °F (NTP, 1992), 180 °F (82 °C) (open cup), 86 °C (closed cup), 82 °C o.c., 180 °F | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), 100 mg/l @ 25 °C, Solubility in water: none | |
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Density |
0.885 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.880 g/cu cm at 25 °C, Relative density (water = 1): 0.89, 0.885 | |
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Vapor Density |
6.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.35 (Air= 1), Relative vapor density (air = 1): 6.35, 6.35 | |
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Vapor Pressure |
0.01 mmHg at 68 °F (NTP, 1992), 0.17 [mmHg], 0.178 mm Hg @ 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 19, 0.01 mmHg | |
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Impurities |
ACRYLIC ACID-0.009% BY WT (MAX); 2-ETHYL 4-METHYL PENTYL ACRYLATE-0.4% BY WT (MAX); WATER-0.05% BY WT (MAX) | |
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Color/Form |
Colorless liquid | |
CAS No. |
103-11-7, 1322-13-0, 9003-77-4 | |
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| Record name | 2-ETHYLHEXYL ACRYLATE | |
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| Record name | 2-ETHYLHEXYL ACRYLATE | |
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Melting Point |
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Synthetic Methodologies and Process Engineering of 2 Ethylhexyl Acrylate
Esterification Reaction Pathways for 2-Ethylhexyl Acrylate (B77674) Synthesis
The synthesis of 2-EHA is fundamentally an esterification reaction. This process involves the reaction of a carboxylic acid (acrylic acid) with an alcohol (2-ethylhexanol) to form an ester (2-ethylhexyl acrylate) and water. The reaction is reversible, and therefore, process design often incorporates strategies to shift the equilibrium towards the product side, typically by removing water as it is formed. google.com
Acid-Catalyzed Esterification Mechanisms
The direct esterification of acrylic acid with 2-ethylhexanol is most commonly catalyzed by strong acids. nih.gov Homogeneous catalysts like sulfuric acid and para-toluenesulfonic acid are frequently employed in industrial settings. nih.goviarc.fr
The mechanism of acid-catalyzed esterification involves several key steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the acrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Nucleophilic attack by the alcohol: The oxygen atom of the 2-ethylhexanol acts as a nucleophile, attacking the protonated carbonyl carbon. This forms a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. This step regenerates the carbonyl group.
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product, this compound.
To enhance the reaction rate and drive the equilibrium towards the formation of 2-EHA, the water produced is typically removed from the reaction mixture, often through azeotropic distillation with the excess 2-ethylhexanol. google.com
Role of Solid Catalysts in this compound Production
While homogeneous catalysts are effective, they present challenges such as corrosion of equipment, difficulty in separation from the product mixture, and environmental concerns related to their disposal. researchgate.netacs.org To mitigate these issues, significant research has focused on the use of solid acid catalysts. epa.gov These heterogeneous catalysts offer several advantages, including easier separation from the reaction products, reduced corrosion, and the potential for catalyst regeneration and reuse, leading to more environmentally friendly and cost-effective processes. acs.orgresearchgate.net
Commonly studied solid catalysts for 2-EHA production include:
Ion-exchange resins: Sulfonic acid functionalized cation-exchange resins, such as Amberlyst-15 and Amberlyst 70, have shown high activity and selectivity for the esterification of acrylic acid. researchgate.netnu.edu.kz These resins function similarly to sulfuric acid but are in a solid, manageable form.
Zeolites: These are microporous aluminosilicate (B74896) minerals that can be engineered to have acidic sites, making them effective catalysts for esterification reactions.
Sulfated oxides: Materials like sulfated zirconia can also exhibit strong acidity and catalytic activity.
The use of solid catalysts, such as Amberlyst 70, in a fixed-bed reactor configuration allows for continuous processing and simplifies product purification. epa.govacs.org
Advanced Process Design for this compound Production
Innovations in process design aim to intensify and optimize the production of 2-EHA, leading to higher efficiency, lower energy consumption, and reduced environmental impact.
Reactive Distillation Processes for this compound
Reactive distillation (RD) is a prime example of process intensification, where the chemical reaction and the separation of products occur simultaneously within a single unit. researchgate.net This integration offers several benefits for 2-EHA synthesis:
Equilibrium shift: The continuous removal of the ester and water from the reaction zone drives the reversible esterification reaction towards completion, leading to higher conversions.
Reduced capital cost: Combining a reactor and a distillation column into one piece of equipment can lower capital investment.
A typical reactive distillation setup for 2-EHA production involves a column with a catalytic section containing a solid catalyst like Amberlyst 70. acs.orgnu.edu.kz Fresh 2-ethylhexanol is fed to the top of the catalytic zone, while vaporized acrylic acid is introduced below it. aidic.it The heavier 2-EHA product is collected from the bottom of the column, while the water produced is removed as a top distillate after condensation and phase separation in an overhead decanter. acs.orgnu.edu.kz
Table 1: Design Parameters for a Reactive Distillation Process for 2-EHA Production
| Parameter | Value | Reference |
| Plant Capacity | 20,000 tons/year | nu.edu.kz |
| Catalyst | Amberlyst 70 | nu.edu.kz |
| Catalyst Amount | 1600 kg | nu.edu.kz |
| Rectification Section Height | 0.7 m | nu.edu.kz |
| Stripping Section Height | 4.1 m | nu.edu.kz |
Reaction-Separation-Recycle Systems Optimization
For conventional production processes that utilize a fixed-bed reactor followed by a series of separation units, optimization of the entire system is crucial for economic viability. acs.org These "reaction-separation-recycle" systems involve several key stages:
Reaction: Acrylic acid and 2-ethylhexanol react in a fixed-bed reactor containing a solid catalyst.
Separation: The reactor effluent, a mixture of 2-EHA, unreacted reactants, and water, is fed to a separation train, typically involving distillation columns. The goal is to isolate the high-purity 2-EHA product.
Recycle: Unreacted acrylic acid and 2-ethylhexanol are recovered and recycled back to the reactor to maximize raw material utilization.
The optimization of these systems involves complex design choices. For instance, the separation of water can be achieved through different configurations, such as a distillation-decanter system, a flash-decanter, or a decanter-only system, each with its own economic and operational implications. epa.govacs.org Studies have shown that all three process alternatives can be designed to be controllable and robust against disturbances like changes in production rate or impurities in the feed. acs.orgresearchgate.net The economic analysis of these different configurations is a key factor in selecting the optimal process design. acs.org
Polymerization Kinetics and Mechanisms of 2 Ethylhexyl Acrylate
Free Radical Homopolymerization of 2-Ethylhexyl Acrylate (B77674)
Free radical polymerization is a common method for synthesizing poly(2-Ethylhexyl acrylate) (P2EHA). However, this method often leads to polymers with broad molecular weight distributions and a high degree of branching due to chain transfer reactions. ias.ac.in
Kinetic Studies of this compound Polymerization
Kinetic studies of the free-radical polymerization of 2-EHA have been conducted to understand the reaction rates and mechanisms. In bulk polymerization using an initiator like benzoyl peroxide, the reaction is typically very fast, achieving high conversion in a short period. ias.ac.in However, this rapid polymerization often results in a high polydispersity index (PDI), indicating a wide distribution of polymer chain lengths. This is largely attributed to significant chain termination and chain transfer to the monomer. ias.ac.in The kinetic behavior of 2-EHA has been noted to be similar to that of n-butyl acrylate in emulsion polymerizations. mdpi.com The presence of backbiting reactions, a form of intramolecular chain transfer, can lead to the formation of tertiary radicals, which in turn lowers the effective propagation rate coefficient. mdpi.comresearchgate.net
The propagation rate coefficient for 2-EHA has been studied in bulk polymerizations at various temperatures. mdpi.com For instance, the bulk free radical copolymerization of D-limonene and this compound was carried out at 80°C using benzoyl peroxide as an initiator, where low conversion experiments were used to estimate the copolymer reactivity ratios. researchgate.net
Chain Transfer to Polymer in Poly(this compound) Synthesis
Chain transfer to polymer is a significant phenomenon in the free-radical polymerization of acrylate monomers, including 2-EHA, leading to the formation of branched polymers. researchgate.netacs.org This process involves the abstraction of a hydrogen atom from a polymer backbone by a growing radical chain, creating a new radical site on the polymer, from which a new branch can grow.
The extent of branching in P2EHA has been found to be considerably higher than in poly(n-butyl acrylate) synthesized under similar conditions. acs.orgmanchester.ac.uk Studies using 13C NMR have shown that branching results from hydrogen abstraction at the backbone C-H bonds, with no evidence of chain transfer occurring in the side group. acs.orgmanchester.ac.uk The level of branching typically increases with conversion and decreases with higher initial monomer concentrations. acs.orgmanchester.ac.uk
The formation of gel, an insoluble polymer fraction, can occur during emulsion polymerization through intermolecular chain transfer to the polymer, followed by termination by combination. mdpi.com The 2-EHA comonomer has been shown to promote gel formation to a greater extent than n-butyl acrylate. mdpi.com
Intramolecular chain transfer, commonly known as back-biting, is a crucial reaction in the polymerization of 2-EHA. researchgate.net This process involves the growing radical chain end abstracting a hydrogen atom from its own backbone, typically from the third or fifth carbon atom, through a cyclic transition state. This results in the formation of a more stable tertiary midchain radical and a short branch. researchgate.net
The reaction scheme for 2-EHA polymerization involves both secondary radicals, produced by propagation reactions, and tertiary radicals, which are the result of chain transfer to the polymer, primarily through back-biting. researchgate.net The tertiary radicals are generally less reactive than the secondary radicals, and therefore extensive back-biting can lead to a lower effective propagation rate constant. researchgate.net The rate coefficient for back-biting in this compound has been determined from NMR results, and it has been observed that the activation energy for back-biting is higher than that for propagation, causing the fraction of tertiary carbon radicals to increase sharply with temperature. researchgate.netresearchgate.net
Intermolecular chain transfer involves a growing polymer radical abstracting a hydrogen atom from a different polymer chain. This process creates a long-chain branch. researchgate.netmdpi.com In the case of acrylates, this typically involves the abstraction of the labile tertiary hydrogen atom on the polymer backbone, forming a tertiary radical. d-nb.info Subsequent monomer addition to this tertiary radical site leads to the formation of a long-chain branch. d-nb.info
The formation of gel in acrylate (co)polymers is often attributed to intermolecular chain transfer to polymer reactions followed by bimolecular termination by combination. d-nb.info Studies comparing 2-octyl acrylate (2-OA) and 2-EHA have shown that 2-OA tends to form more gel, suggesting a higher propensity for intermolecular chain transfer, possibly due to the presence of a second abstractable labile hydrogen in its side chain. d-nb.info The presence of acrylate monomers in copolymerizations, such as with styrene (B11656), can lead to an increase in molar mass and the formation of branched macromolecules due to intermolecular chain transfer to the polymer. researchgate.net
Controlled Radical Polymerization of this compound
To overcome the limitations of conventional free radical polymerization, controlled radical polymerization (CRP) techniques have been developed. These methods allow for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and well-defined architectures. ias.ac.in
Atom Transfer Radical Polymerization (ATRP) of this compound
Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used CRP technique for polymerizing a broad range of monomers, including 2-EHA. ias.ac.innih.gov ATRP allows for the synthesis of P2EHA with controlled molecular weights and low polydispersity. ias.ac.inias.ac.in
A typical ATRP system for 2-EHA involves a transition metal halide, such as copper(I) bromide (CuBr), as a catalyst in combination with a ligand, like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), and an alkyl halide initiator. nih.govresearchgate.net The polymerization can be carried out in bulk or in solution. ias.ac.innih.gov The addition of a small amount of a solvent like acetone (B3395972) can sometimes improve the control over the polymerization of acrylates with long alkyl pendant groups. ias.ac.in
The rate of ATRP of 2-EHA can be influenced by the choice of the catalyst system. For example, a CuCl/PMDETA catalyst system has been shown to enhance the rate of polymerization compared to a CuCl/bpy (2,2'-bipyridine) system. ias.ac.in ATRP has been successfully employed to synthesize block copolymers of 2-EHA with other monomers like methyl methacrylate (B99206) (MMA), resulting in materials with tailored properties. researchgate.net For instance, an end-brominated poly(methyl methacrylate) (PMMA-Br) macroinitiator can be used to initiate the ATRP of 2-EHA to form a diblock copolymer. researchgate.net
Below is a table summarizing the results of ATRP of 2-EHA under different conditions:
| Catalyst System | Initiator | Solvent | Additive (20% v/v) | Time (h) | Conversion (%) | Mn (GPC) | PDI |
| CuCl/bpy | MBrP | Bulk | Acetone | 24 | 20 | 2,800 | 1.45 |
| CuCl/PMDETA | MBrP | Bulk | Acetone | 24 | 45 | 5,200 | 1.25 |
| CuBr/PMDETA | MBrP | Toluene | Acetone | 24 | 65 | 7,100 | 1.15 |
Table based on data from a comparative study of P2EHA synthesis. ias.ac.in
Heterogeneous Polymerization Systems of this compound
Emulsion polymerization is a common industrial method for producing poly(this compound) latexes, which are utilized in applications such as pressure-sensitive adhesives and coatings. tandfonline.comgantrade.com The kinetics and mechanisms of EHA emulsion polymerization are complex and influenced by several factors including the type and concentration of the emulsifier and initiator, as well as reaction temperature. tandfonline.comacs.org
The polymerization of EHA in a batch emulsion system initiated by a water-soluble initiator like ammonium (B1175870) peroxodisulfate (APS) and stabilized by a non-ionic emulsifier such as Tween-20 exhibits conversion-time curves that are typically S-shaped at low emulsifier concentrations and become downward concave at higher concentrations. tandfonline.com The rate of polymerization can be influenced by the gel effect, especially at higher conversions (around 50-60%), leading to an acceleration in the rate. tandfonline.com
A key feature of EHA emulsion polymerization is the significant role of chain transfer reactions. Intramolecular chain transfer, or backbiting, leads to the formation of tertiary radicals on the polymer backbone. researchgate.net These tertiary radicals are less reactive than the secondary propagating radicals, which results in a lower effective propagation rate constant. researchgate.netmdpi.com Intermolecular chain transfer to polymer also occurs, contributing to the formation of branched macromolecules and gel. researchgate.netmdpi.com This tendency for gel formation is more pronounced with EHA compared to other acrylates like n-butyl acrylate. mdpi.comacs.org
The average number of radicals per particle (n̄) in EHA emulsion polymerization is often observed to be much below 0.5, which is attributed to the high rate of radical desorption from the polymer particles. tandfonline.com The desorption mechanism is thought to involve the less stable tertiary monomeric radicals formed through chain transfer to the monomer. tandfonline.com
The kinetics are also dependent on the initiator concentration, with the rate of polymerization, conversion, and the final number of latex particles being functions of this parameter. acs.org In copolymerization systems, such as with acrylonitrile (B1666552), the rate of emulsion polymerization has been found to be faster than that of microemulsion polymerization. acs.org
Table 2: Factors Influencing EHA Emulsion Polymerization
| Factor | Effect | Reference |
| Emulsifier Concentration | Affects the shape of conversion-time curves and the rate of polymerization. | tandfonline.com |
| Gel Effect | Causes a second maximal rate at approximately 50-60% conversion. | tandfonline.com |
| Chain Transfer | Leads to the formation of less reactive tertiary radicals, reducing the effective propagation rate. Promotes branching and gel formation. | researchgate.netmdpi.com |
| Radical Desorption | High desorption rates lead to a low average number of radicals per particle (n̄ < 0.5). | tandfonline.com |
| Initiator Concentration | Influences the rate of polymerization, conversion, and number of particles. | acs.org |
Microemulsion polymerization offers a method to produce nano-sized polymer latexes. In this technique, this compound can be copolymerized with other monomers, such as methyl methacrylate, to create stable nano-sized acrylic resin latexes. researchgate.net These systems typically consist of water, an emulsifier (like sodium dodecyl sulfate), a co-emulsifier (which can be 2-EHA itself), a monomer, and an initiator (such as potassium persulfate). acs.orgresearchgate.net
A key characteristic of microemulsion polymerization is the formation of very small colloidal particles. For instance, in the copolymerization of methyl methacrylate and this compound, latexes with particle sizes around 23 nm and a solids content of about 25% have been prepared. researchgate.net The polymerization is generally carried out at elevated temperatures, for example, 70°C. researchgate.net
The kinetics of microemulsion polymerization can differ from those of conventional emulsion polymerization. In a study comparing the copolymerization of this compound and acrylonitrile in both emulsion and microemulsion systems, the rate of emulsion polymerization was found to be faster. acs.org However, the polymers produced via true microemulsion polymerization exhibited higher molecular weights, as indicated by intrinsic viscosity measurements. acs.org
The concentration of the initiator plays a significant role in the kinetics. Increasing the initiator concentration generally leads to an increased number of colloidal particles and a reduction in their diameter. researchgate.net However, there can be an optimal initiator concentration above which the polymerization rate might not significantly increase. researchgate.net Radiation-induced polymerization in a microemulsion system has also been explored as a rapid method for producing adhesives for medical applications. iaea.org
Table 3: Characteristics of 2-EHA Microemulsion Polymerization
| Property | Observation | Reference |
| Particle Size | Nano-sized, around 23 nm in one study. | researchgate.net |
| Polymerization Rate | Can be slower than corresponding emulsion polymerization. | acs.org |
| Molecular Weight | Can be higher than polymers from "emulsion-to-microemulsion" systems. | acs.org |
| Initiator Concentration | Affects particle size and number. | researchgate.net |
Suspension polymerization is another heterogeneous technique that can be used for this compound. gantrade.com In this method, the monomer is dispersed as droplets in a continuous phase, typically water, with the aid of a stabilizer. Polymerization is then initiated within these monomer droplets. This technique is suitable for producing polymer beads.
While detailed kinetic studies specifically on the suspension polymerization of 2-EHA are less common in the provided literature compared to emulsion and microemulsion polymerization, the general principles of free-radical polymerization apply. The ease of handling and copolymerization of 2-EHA makes it suitable for suspension polymerization. gantrade.com Free-radical polymerization techniques, in general, can achieve high monomer conversions and produce high molecular weight polymers. gantrade.com
The properties of the final polymer can be tailored by copolymerizing 2-EHA with other vinyl monomers. wikipedia.org The choice of comonomers allows for the modification of properties such as hardness, flexibility, and tackiness of the resulting polymer.
Copolymerization Strategies and Resultant Poly 2 Ethylhexyl Acrylate Materials
Copolymers of 2-Ethylhexyl Acrylate (B77674) with Acrylic Monomers
The copolymerization of 2-EHA with other acrylic monomers is a common strategy to balance the adhesive and cohesive properties of the final polymer. The inclusion of functional monomers like acrylic acid or harder monomers like methyl methacrylate (B99206) allows for the precise tuning of properties such as adhesion, shear strength, and thermal stability.
2-Ethylhexyl Acrylate-Acrylic Acid Copolymers
Copolymers of this compound (2-EHA) and acrylic acid (AA) are synthesized to incorporate the desirable properties of both monomers. The 2-EHA component provides flexibility and tack, while the acrylic acid introduces polarity, enhances adhesion to various substrates, and provides sites for cross-linking. These copolymers are widely used in applications such as pressure-sensitive adhesives (PSAs), coatings, and mucoadhesive films.
The synthesis is typically achieved through free-radical copolymerization. For instance, a series of poly(acrylic acid-co-2-ethylhexyl acrylate) [P(AA-co-EHA)] copolymers intended for buccal mucoadhesion were synthesized via free-radical polymerization in tetrahydrofuran (B95107) (THF) at approximately 69°C, using azobisisobutyronitrile (AIBN) as the initiator. researchgate.net Research has shown that the ratio of the two monomers is a critical factor in determining the final properties of the copolymer. In one study, a copolymer with a 46:54 molar ratio of AA to EHA demonstrated the highest mucoadhesive force, significantly outperforming pure poly(acrylic acid). researchgate.net
For other applications, such as textile warp sizing, different optimal ratios have been identified. A study on P(2-EHA-co-AA) synthesized through free-radical copolymerization in ethanol (B145695) found that the adhesion and film properties, including breaking strength and elongation, were maximized when the monomers were used in an equimolar ratio (50% mole content of each). acs.orgresearchgate.net Deviating from this ratio, either by increasing or decreasing the 2-EHA content, led to a reduction in the performance of the sizing agent. acs.org
The properties of these copolymers, such as the glass transition temperature (Tg), are also directly influenced by the monomer composition. As the content of EHA increases, the Tg of the copolymer generally decreases due to the plasticizing effect of the long ethylhexyl side chain. researchgate.net This relationship allows for the precise engineering of materials with specific thermal and mechanical properties for targeted applications.
Table 1: Research Findings on this compound-Acrylic Acid Copolymers
| Monomer Ratio (mol%) | Synthesis Method | Key Findings | Application | Reference(s) |
|---|---|---|---|---|
| AA:EHA = 46:54 | Free-radical polymerization in THF with AIBN initiator | Highest mucoadhesive force achieved. | Mucoadhesive transbuccal drug delivery | researchgate.net |
| 2-EHA:AA = 50:50 | Free-radical copolymerization in ethanol | Maximal adhesion and film behaviors (breaking strength, elongation). | Warp sizing for textiles | acs.orgresearchgate.net |
| 2-EHA:AA varying from 80:20 to 40:60 | Free-radical copolymerization in ethanol | Copolymer properties are highly dependent on the monomer ratio. | Warp sizing for textiles | acs.org |
| Typical PSA formulation | Emulsion or solution polymerization | A typical composition includes 75% 2-EHA, 20% vinyl acetate (B1210297), and 4% acrylic acid. | Pressure-sensitive adhesives | tandfonline.com |
This compound-Methacrylic Acid Copolymers
Copolymers of this compound (2-EHA) and methacrylic acid (MAA) are synthesized to create materials with a combination of flexibility, adhesion, and pH-responsive properties. The incorporation of MAA, a "hard" monomer, increases the glass transition temperature (Tg) and cohesive strength of the polymer, while the carboxyl groups provide sites for cross-linking and impart pH sensitivity.
These copolymers are frequently prepared via emulsion polymerization. For example, copolymers with varying ratios of MAA to EHA (30:70, 40:60, and 50:50 by weight) have been synthesized using this technique for potential use in pharmaceutical film coatings. ijpsonline.com The resulting latexes can be formulated into flexible, internally plasticized films that are insoluble at low pH but become permeable at pH 5 and above, making them suitable for modified-release drug delivery systems. ijpsonline.com
In the field of pressure-sensitive adhesives (PSAs), the addition of MAA to a 2-EHA based polymer enhances performance. In a study where PSAs were prepared by emulsion polymerization with 2-EHA, vinyl acetate, acrylonitrile (B1666552), and MAA, it was found that increasing the MAA content led to a proportional increase in shear strength. ijacskros.com This is attributed to the increased cohesive strength provided by the hard MAA units.
Furthermore, 2-EHA and MAA have been successfully graft copolymerized onto natural rubber (NR) via emulsion polymerization, using a redox initiator system. researchgate.nethep.com.cn This modification was shown to improve the thermal stability of the natural rubber without altering its glass transition temperature. researchgate.nethep.com.cn
Table 2: Research Findings on this compound-Methacrylic Acid Copolymers
| Copolymer System | Synthesis Method | Key Findings | Application | Reference(s) |
|---|---|---|---|---|
| MAA:EHA (30:70, 40:60, 50:50 wt%) | Emulsion polymerization | Produced flexible, internally plasticized films with pH-dependent solubility. | Pharmaceutical film coatings | ijpsonline.com |
| 2-EHA, Vinyl Acetate, Acrylonitrile, MAA | Emulsion polymerization | Increasing MAA content led to higher shear strength in PSAs. | Pressure-sensitive adhesives | ijacskros.com |
| Natural Rubber grafted with 2-EHA and MAA | Emulsion graft polymerization | Improved thermal stability of natural rubber. | Modified natural rubber | researchgate.nethep.com.cn |
This compound-Alkyl Methacrylate Copolymers (e.g., Methyl Methacrylate)
The copolymerization of this compound (2-EHA) with alkyl methacrylates, most notably methyl methacrylate (MMA), is a cornerstone in the formulation of acrylic polymers, especially for pressure-sensitive adhesives (PSAs) and coatings. tandfonline.com This combination allows for a precise balance between the adhesive (tacky) properties conferred by the soft 2-EHA monomer (Tg of homopolymer ≈ -65°C) and the cohesive (strength) properties provided by the hard MMA monomer (Tg of homopolymer ≈ 105°C). ijacskros.com
Various polymerization techniques are employed to synthesize these copolymers. Emulsion free-radical copolymerization is a common method for producing inherently tacky materials suitable for PSAs. researchgate.netacs.org By adjusting the monomer feed composition and the process (batch or semi-continuous), the structure of the polymer particles and the properties of the final coalesced films can be controlled. researchgate.net For instance, microemulsion polymerization has been used to create nano-sized acrylic resin latexes of MMA and 2-EHA for use as binders in leather finishing. researchgate.net
Advanced polymerization methods like Atom Transfer Radical Polymerization (ATRP) offer greater control over the polymer architecture. ATRP has been successfully used to synthesize well-defined AB (diblock) and ABA (triblock) copolymers of 2-EHA and MMA. acs.orgnih.gov These block copolymers exhibit microphase separation, forming distinct domains of poly(this compound) (PEHA) and poly(methyl methacrylate) (PMMA). nih.gov This nanostructure leads to materials with both flexibility and strength, and the ABA triblock copolymers, in particular, show superior mechanical properties compared to their AB counterparts. nih.gov
The ratio of 2-EHA to MMA is a critical parameter that dictates the final properties of the copolymer. Kinetic studies of batch emulsion copolymerization show that the rate of polymerization and the composition of the copolymer are dependent on the initial monomer feed ratio. acs.org The resulting copolymers are used in a wide array of applications, including impact modifiers for other polymers like PVC, where a core-shell structure of poly(butyl acrylate-co-2-ethylhexyl acrylate) and PMMA can significantly enhance toughness. bohrium.com
Table 3: Research Findings on this compound-Methyl Methacrylate Copolymers
| Copolymer System | Synthesis Method | Key Findings | Application | Reference(s) |
|---|---|---|---|---|
| P(MMA-co-EHA) | Emulsion free-radical copolymerization | Designed to create inherently tacky materials by balancing cohesive and adhesive properties. | Pressure-sensitive adhesives | researchgate.netacs.org |
| PEHA-b-PMMA (AB diblock) and PMMA-b-PEHA-b-PMMA (ABA triblock) | Atom Transfer Radical Polymerization (ATRP) | Formation of nanophase-separated domains; ABA triblocks showed better mechanical properties. | Advanced polymer materials | acs.orgnih.gov |
| P(BA-co-EHA) core with PMMA shell | Emulsion graft polymerization | Created an effective impact modifier for PVC, significantly increasing impact strength. | PVC impact modification | bohrium.com |
| P(MMA/2-EHA) nano-latex | Microemulsion polymerization | Produced nano-sized latex particles for use as a binder. | Leather finishing | researchgate.net |
Poly(this compound) Graft Copolymers (e.g., with Natural Rubber Latex, Polyvinyl Alcohol)
Graft copolymerization is a powerful technique to modify the properties of existing polymers by chemically bonding new polymer chains onto the main backbone. Poly(this compound) (P2EHA) chains have been grafted onto various natural and synthetic polymers to impart specific characteristics such as improved flexibility, adhesion, and compatibility.
Grafting onto Natural Rubber Latex: Natural rubber (NR) has been modified by grafting it with this compound (2-EHA), often in combination with a hard monomer like methacrylic acid (MAA), to enhance its properties. The synthesis is typically carried out via emulsion polymerization, where the monomers are polymerized in the presence of NR latex using a redox initiator system, such as cumene (B47948) hydroperoxide and tetraethylenepentamine. researchgate.nethep.com.cn Fourier transform infrared spectroscopy (FTIR) has confirmed the successful grafting of the acrylic monomers onto the NR backbone. researchgate.nethep.com.cn Transmission electron microscopy has revealed that the grafted polymer chains are unevenly wrapped around the NR particles. researchgate.nethep.com.cn A key finding from this research is that the grafting process improves the thermal stability of the natural rubber. researchgate.nethep.com.cn However, the glass transition temperature (Tg) of the NR remains unchanged, indicating that the core rubber properties are preserved while gaining the benefits of the grafted acrylic shell. researchgate.nethep.com.cn
Grafting onto Polyvinyl Alcohol: Polyvinyl alcohol (PVA), a water-soluble and hydrophilic polymer, has been modified by grafting 2-EHA onto its structure to create copolymers with tailored properties for specific industrial applications, particularly in construction materials. These graft copolymers are synthesized in an aqueous solution using a free-radical initiator like ammonium (B1175870) persulfate (APS). kaznu.kzcoventry.ac.uk By varying the ratio of PVA to 2-EHA (e.g., 1:4, 1:6, 1:8), the properties of the resulting copolymer can be finely tuned. kaznu.kzcoventry.ac.uk
These PVA-g-P2EHA copolymers have been investigated as admixtures for cement pastes and mortars. kaznu.kzcoventry.ac.ukui.ac.id Research has shown that as the content of the hydrophobic 2-EHA in the graft copolymer increases, several physicomechanical properties of the cementitious materials are improved. Specifically, the water of consistency decreases, setting times are shortened, water absorption is reduced, and, most importantly, the compressive strength at all ages of hydration is increased. kaznu.kzcoventry.ac.uk
Table 4: Research Findings on Poly(this compound) Graft Copolymers
| Backbone Polymer | Grafted Monomer(s) | Synthesis Method | Key Findings | Application | Reference(s) |
|---|---|---|---|---|---|
| Natural Rubber (NR) Latex | This compound and Methacrylic Acid | Emulsion graft polymerization with redox initiator | Improved thermal stability of NR; Tg remained unchanged. | Modified natural rubber | researchgate.nethep.com.cn |
| Polyvinyl Alcohol (PVA) | This compound | Graft polymerization in aqueous solution with APS initiator | Increased compressive strength and reduced water absorption of cement pastes. | Admixture for cement and mortar | kaznu.kzcoventry.ac.ukui.ac.id |
Copolymers of this compound with Vinyl Monomers
The copolymerization of this compound with various vinyl monomers is a widely practiced industrial strategy to produce polymers with a broad spectrum of properties. The combination of the soft, flexible 2-EHA with rigid, glassy vinyl monomers allows for the creation of materials that are neither too brittle nor too soft, making them suitable for diverse applications such as coatings, adhesives, and binders.
This compound-Styrene Copolymers
Copolymers of this compound (2-EHA) and styrene (B11656) are of significant commercial importance, finding use in applications such as coatings, adhesives, and as blend compatibilizers. nih.gov The combination of the low-Tg 2-EHA (homopolymer Tg ≈ -60°C) with the high-Tg styrene (homopolymer Tg ≈ 100°C) allows for the creation of copolymers with a wide range of tunable thermal and mechanical properties. nih.gov
These copolymers can be synthesized through various polymerization techniques. Controlled radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP), have been employed to synthesize well-defined copolymers. One study reported the ATRP of 2-EHA and styrene using a copper bromide (CuBr) catalyst with a PMDETA ligand. nih.govfrontiersin.org The research confirmed that the polymerization was controlled, leading to a linear increase in molecular weight with conversion. The glass transition temperature of the resulting copolymers was found to increase with a higher styrene content, as expected. nih.govfrontiersin.org
Table 5: Research Findings on this compound-Styrene Copolymers
| Synthesis Method | Key Findings | Application | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Atom Transfer Radical Polymerization (ATRP) | Controlled polymerization; Tg of the copolymer increases with increasing styrene content. | Hard coatings, blend compatibilizers | nih.govfrontiersin.org | | Nano-emulsion polymerization | Production of stable, small-particle-size latexes. | Binders for water-based paints and coatings | | | Semicontinuous emulsion polymerization with variable feed | Superior mechanical performance compared to random or two-stage copolymers. | High-performance polymeric materials | tandfonline.comresearchgate.nettandfonline.com |
This compound-Vinyl Acetate Copolymers
Copolymers of this compound and vinyl acetate are synthesized to combine the flexibility and adhesive properties of the acrylate component with the improved cohesion and potential for further functionalization offered by the vinyl acetate units. specialchem.combasf.com These copolymers are often produced through free-radical polymerization. The resulting materials find use in applications such as pressure-sensitive adhesives. nih.govcas.orgcas.org The random incorporation of both monomer units along the polymer chain dictates the final properties of the copolymer. nih.gov
This compound-D-Limonene Copolymers
The copolymerization of this compound with D-limonene, a renewable monomer derived from citrus peel, has been explored as a sustainable approach to polymer synthesis. researchgate.netmdpi.com Bulk free-radical polymerization, initiated by agents like benzoyl peroxide at elevated temperatures, is a common method for their preparation. researchgate.net
Research into this copolymer system has revealed important details about the reactivity of the comonomers. Low conversion experiments have been conducted to determine the reactivity ratios, which indicate the preference of a growing polymer chain to add a monomer of the same type or the other monomer. For the 2-EHA (monomer 1) and D-limonene (monomer 2) system, the reactivity ratios were found to be r₁ = 6.896 and r₂ = 0.032. researchgate.net These values signify that the growing polymer chain ending in a 2-EHA radical is much more likely to add another 2-EHA monomer than a D-limonene monomer. Conversely, a chain ending in a D-limonene radical has a higher probability of adding a 2-EHA monomer.
High conversion experiments have highlighted that a degradative chain transfer mechanism involving D-limonene is a dominant factor in the polymerization process. researchgate.net This can limit the molecular weight of the resulting copolymer. The incorporation of D-limonene has been observed to reduce the molar mass and the rate of polymerization. researchgate.net
Table 1: Reactivity Ratios for this compound and D-Limonene Copolymerization
| Monomer 1 | Monomer 2 | r₁ | r₂ | Polymerization Method |
|---|
This compound-N-Isopropylmethacrylamide Copolymers
Copolymers of this compound (EHA) and N-isopropylmethacrylamide (PMA) have been synthesized and investigated for their potential as multifunctional additives for lubricating oils. researchgate.netbibliotekanauki.plvot.pl The synthesis is typically carried out via free-radical polymerization in a solvent like benzene, using an initiator such as azobisisobutyronitrile (AIBN). researchgate.netbibliotekanauki.plvot.pl By varying the initial monomer feed ratios, copolymers with different compositions can be obtained. researchgate.netbibliotekanauki.plvot.pl
The reactivity ratios for this copolymerization have been determined using the Kelin-Todosa method, yielding rEHA = 1.14 and rPMA = 0.321. researchgate.netvot.pl These values suggest that the EHA monomer is slightly more reactive than the PMA monomer.
The properties of the resulting copolymers are highly dependent on their composition. Copolymers with a higher content of the hydrophobic EHA monomer have demonstrated good performance as viscosity index improvers and pour point depressants in lubricating oils. researchgate.netvot.pl Conversely, a copolymer with a 1:1 molar ratio of EHA and PMA exhibited the best anti-corrosion properties. researchgate.netvot.pl
Table 2: Properties of this compound-N-Isopropylmethacrylamide Copolymers as Lubricant Additives
| Copolymer Composition (EHA:PMA molar ratio) | Designation | Key Performance Characteristic |
|---|---|---|
| 3:1 | P3 | Good viscosity increasing and freezing point lowering agent |
Block and Gradient Copolymer Architectures from this compound
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have enabled the synthesis of more complex and well-defined copolymer architectures, including block and gradient copolymers of this compound. researchgate.netuq.edu.auias.ac.in These advanced structures offer precise control over the polymer's properties and morphology. researchgate.netuq.edu.au
For instance, block copolymers of this compound (a low-Tg monomer) and a high-Tg monomer like methyl methacrylate can be synthesized. researchgate.net These materials can exhibit properties of thermoplastic elastomers, where the soft poly(this compound) block provides flexibility and the hard poly(methyl methacrylate) block provides physical crosslinking. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Vinyl acetate |
| D-Limonene |
| N-Isopropylmethacrylamide |
| Benzoyl peroxide |
| Azobisisobutyronitrile |
| Benzene |
| Methyl methacrylate |
| Acrylic acid |
| Poly(this compound) |
| Poly(vinyl acetate) |
| Poly(D-limonene) |
| Poly(N-isopropylmethacrylamide) |
| Poly(methyl methacrylate) |
| Poly(acrylic acid) |
| Poly(t-butyl acrylate) |
Degradation Pathways and Environmental Fate of 2 Ethylhexyl Acrylate
Thermal Degradation of 2-Ethylhexyl Acrylate (B77674) Polymers
The thermal stability and degradation of polymers containing 2-ethylhexyl acrylate (2-EHA) are crucial for determining their processing conditions and service life at elevated temperatures. The decomposition of these polymers can occur through several mechanisms, yielding a variety of smaller molecules.
Pyrolysis Product Analysis and Mechanism Elucidation
Pyrolysis, which is the thermal decomposition of a material in an inert atmosphere, of poly(this compound) (P(2-EHA)) primarily proceeds through side-chain ester decomposition. vot.plresearchgate.net Pyrolysis-gas chromatography (Py-GC) has been employed to analyze the degradation products of P(2-EHA) and its copolymers. vot.plresearchgate.netresearchgate.net
During the thermal degradation of copolymers of this compound and acrylic acid at approximately 230°C, the main decomposition products identified were 2-ethylhexene-1, 2-ethylhexanol-1, and the unsaturated monomers this compound and 2-ethylhexyl methacrylate (B99206). vot.plresearchgate.net The formation of these products provides insight into the thermal degradation mechanism. vot.plresearchgate.net The degradation of poly(alkyl acrylates) can lead to the formation of alkenes, long-chain alcohols, and acrylate monomers. polychemistry.com
A proposed mechanism for the thermal degradation of P(2-EHA) involves a two-step process. mdpi.com This is attributed to two different depolymerization mechanisms: one with random chain initiation at the ends of the molecule and another within the molecule itself. mdpi.com The process involves radical reactions with a specific initiation step. researchgate.net
Table 1: Major Pyrolysis Products of Poly(this compound) Copolymers
| Product Category | Specific Compound |
|---|---|
| Alkene | 2-Ethylhexene-1 |
| Alcohol | 2-Ethylhexanol-1 |
| Monomers | This compound |
| 2-Ethylhexyl methacrylate |
Data sourced from Polimery, 2022. vot.plresearchgate.net
Influence of Oxygen on Thermal Degradation of Poly(this compound)
The presence of oxygen significantly accelerates the degradation of polyacrylates. mdpi.com In an oxygen-containing environment, the thermal degradation of polyacrylates proceeds through peroxide formation and radical reactions with oxygen. mdpi.com This leads to depolymerization and the formation of products such as alcohols and carbon dioxide. researchgate.netmdpi.com The degradation rate in the presence of oxygen is typically higher than in an oxygen-free environment. mdpi.com
Thermal Stability Enhancement Strategies in this compound Copolymers
Several strategies can be employed to enhance the thermal stability of 2-EHA copolymers. One effective method is to increase the cross-linking density of the polymer. researchgate.net Another approach is to incorporate heat-resistant monomers into the polymer chains. researchgate.net
Copolymerization of 2-EHA with monomers that impart greater thermal resistance is a common strategy. For instance, increasing the content of isobornyl acrylate (IBOA) in poly(IBOA-co-2-EHA) copolymers leads to higher thermal stability. researchgate.net The degradation of these copolymers involves multiple steps, including the degradation of the isobornylene group at lower temperatures, followed by the breakdown of the carbon backbone at higher temperatures. researchgate.net Similarly, the copolymerization of acrylamide (B121943) (AM) with 2-EHA has been shown to improve the thermal stability of the resulting copolymer compared to polyacrylamide (PAM) homopolymer. The decomposition temperature of the AM/2-EHA copolymer was found to be 384°C, which is significantly higher than that of PAM (210°C).
Table 2: Strategies to Enhance Thermal Stability of 2-EHA Copolymers
| Strategy | Comonomer Example | Effect on Thermal Stability |
|---|---|---|
| Incorporation of heat-resistant monomers | Isobornyl acrylate (IBOA) | Increased IBOA content leads to higher thermal stability. researchgate.net |
| Acrylamide (AM) | Copolymer decomposition temperature (384°C) is higher than PAM homopolymer (210°C). | |
| Increasing cross-linking density | 1,6-hexanedioldiacrylate (HDDA) | Used as a crosslinking agent to form chemically crosslinked polymer networks. researchgate.net |
Data sourced from various scientific studies. researchgate.net
Environmental Biodegradation of this compound
The fate of this compound in the environment is largely determined by biodegradation processes.
Aerobic and Anaerobic Degradation Studies
This compound is classified as readily biodegradable. europa.eubasf.com Under aerobic conditions, it is expected to biodegrade. mst.dkatamankimya.com In a study using domestic activated sludge, a biodegradation of 70% after 15 days and 75% after 28 days was observed. europa.eu Another study using filtered effluent from a domestic sewage treatment plant as inoculum showed 93% degradation after 7 days and 99% after 14 days, as measured by DOC. europa.eu The hydrolysis of the ester bond to form 2-ethylhexanol and acrylic acid is a likely initial step in its biodegradation. mst.dk
While aerobic biodegradation is well-documented, information on its anaerobic degradation is less available. However, some studies on analogous acrylate polymers suggest that the pendant cationic moieties can be partially destroyed under both aerobic and anaerobic conditions, primarily through ester hydrolysis, while the carbon-carbon backbone remains largely intact. researchgate.net For some related chemicals, the anaerobic biodegradation half-life is estimated to be greater than six months, suggesting persistence in anaerobic environments like sediment. epa.gov
Biodegradability in Wastewater Treatment Systems
In wastewater treatment plants, this compound is expected to be removed with high efficiency. europa.eu An estimated 93% of the substance is removed, with 56% attributed to biodegradation, 30% to evaporation, and 7% to adsorption onto sludge. europa.eu The remaining 7% may be released into surface water. europa.eu The inhibition of the degradation activity of activated sludge is not expected when this compound is introduced into biological treatment plants at appropriately low concentrations. basf.com Given its ready biodegradability, it is considered unlikely to persist in the environment. arkema.com
Abiotic Environmental Transformation of this compound
The abiotic transformation of this compound in the environment is a key factor in determining its persistence and fate. Processes such as photochemical degradation and hydrolysis play significant roles in breaking down the compound.
Photochemical Degradation in Atmospheric and Aquatic Environments
Once released into the atmosphere, this compound is expected to exist almost entirely in the vapor phase due to its vapor pressure. mst.dkmst.dk In the atmosphere, it undergoes rapid degradation primarily through reactions with photochemically produced hydroxyl (OH) radicals and ozone (O₃). mst.dkmst.dk The estimated atmospheric half-life for the reaction with hydroxyl radicals is approximately 10.3 to 19 hours. mst.dkmst.dkeuropa.eueuropa.eu Another estimation suggests a half-life of about 6.5 days for the reaction with ozone. nih.gov
Table 1: Estimated Atmospheric Half-life of this compound
| Reactant | Estimated Half-life | Atmospheric Concentration |
| Hydroxyl Radicals | ~19 hours | 5 x 10⁵ OH/cm³ |
| Hydroxyl Radicals | ~19 hours | Not Specified |
| Ozone | ~6.5 days | 7 x 10¹¹ O₃/cm³ |
Hydrolysis Pathways of this compound Esters
Hydrolysis is another potential abiotic degradation pathway for this compound, particularly in alkaline conditions. mst.dkmst.dk While specific hydrolysis data for this compound is limited, information from structurally similar compounds like ethyl acrylate suggests that the process is pH-dependent. nih.gov The base-catalyzed hydrolysis of ethyl acrylate has estimated half-lives of 3 years at pH 7, 103 days at pH 8, and 10 days at pH 9. nih.gov Some findings suggest that hydrolysis for this compound is a slow process and not a relevant degradation pathway in the environment. oecd.orgbasf.com
In biological systems, this compound is believed to undergo carboxylesterase-catalyzed hydrolysis, breaking down into 2-ethylhexanol and acrylic acid. mst.dkmst.dkoecd.orgatamankimya.com
Table 2: Estimated Hydrolysis Half-life of Ethyl Acrylate (as a proxy for this compound)
| pH | Estimated Half-life |
| 7 | 3 years |
| 8 | 103 days |
| 9 | 10 days |
Environmental Distribution and Bioaccumulation Potential
The environmental distribution of this compound is governed by its physicochemical properties. europa.euoecd.org Based on modeling, the atmosphere is considered the primary environmental compartment for this compound, with estimates suggesting about 97% is expected to be distributed to the air. oecd.org Smaller amounts are expected to partition to surface water (~1%), soil, and sediment (less than 1% each). oecd.org
Releases into the environment can occur through wastewater and exhaust gases during its production and processing. europa.euoecd.org If released into water, volatilization from the water surface is expected to be a rapid and important fate process. mst.dkoecd.org It is also expected to adsorb moderately to suspended solids and sediment. ashland.com In soil, this compound is anticipated to have moderate mobility. mst.dkashland.com
There are conflicting reports regarding its bioaccumulation potential. Several sources indicate a moderate potential for bioaccumulation, based on a calculated octanol-water partition coefficient (log K_ow) of approximately 4 to 4.64. europa.euashland.comarkema.com However, other assessments conclude that it is not expected to bioaccumulate significantly in organisms. mst.dkbasf.comarkema.com The substance is not considered to be persistent, bioaccumulating, and toxic (PBT) or very persistent and very bioaccumulating (vPvB). ashland.com
Table 3: Environmental Fate and Bioaccumulation Parameters for this compound
| Parameter | Value | Source(s) |
| Log K_ow (Octanol-Water Partition Coefficient) | ~4 - 4.64 | ashland.comarkema.com |
| Log K_oc (Soil Organic Carbon-Water Partitioning Coefficient) | 2.56 - 2.63 | basf.comarkema.com |
| Bioaccumulation Potential | Moderate / Not expected to bioaccumulate | mst.dkeuropa.eubasf.comashland.comarkema.com |
| Primary Distribution Compartment | Atmosphere | europa.euoecd.org |
Toxicological Research and Risk Assessment Methodologies for 2 Ethylhexyl Acrylate
Toxicokinetic Studies of 2-Ethylhexyl Acrylate (B77674)
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
2-Ethylhexyl acrylate (2-EHA) is rapidly absorbed, distributed, and eliminated following oral administration. oecd.org Studies in Wistar rats have shown that after oral or intraperitoneal administration, the compound is quickly distributed to various tissues. Following intravenous administration, the highest concentrations of radioactivity were found in the kidney, liver, brain, thymus, and spleen. mst.dknih.gov Dermal absorption is also known to occur, as systemic effects have been observed after skin application. mst.dk Inhalation is a significant route of exposure, with urinary excretion of metabolites indicating absorption through the respiratory tract. mst.dk
The primary route of excretion for 2-EHA and its metabolites is through the lungs (50-75%) as carbon dioxide, followed by urine (7-41%) and feces (0.01-3%). mst.dk In rats, after an oral dose, a significant portion of the radioactivity is excreted in the urine within 24 hours. industrialchemicals.gov.au The elimination of radioactivity from the body follows a biexponential pattern, with different half-lives for the fast and slow phases of elimination. nih.gov
2-EHA is primarily metabolized through carboxylesterase-catalyzed hydrolysis, which breaks down the ester into 2-ethylhexanol and acrylic acid. oecd.orgmst.dkmst.dkeuropa.eu This is a common metabolic pathway for acrylate esters. A smaller fraction of 2-EHA reacts with non-protein sulfhydryl groups, like those in glutathione (B108866), leading to the formation of thioethers and mercapturic acids that are excreted in the urine and/or bile. mst.dkatamankimya.com This conjugation with glutathione is considered a detoxification pathway. mst.dk The metabolism to thioethers appears to be a saturable process, as the percentage of a dose excreted as thioethers decreases with increasing exposure concentrations. mst.dknih.gov
Table 1: Summary of ADME Profile for this compound
| ADME Parameter | Finding | Supporting Evidence |
| Absorption | Rapidly absorbed via oral, inhalation, and dermal routes. | Systemic effects post-dermal application; urinary metabolites post-inhalation; rapid distribution post-oral administration. oecd.orgmst.dkmst.dk |
| Distribution | Widely distributed to tissues. | Highest concentrations found in kidney, liver, brain, thymus, and spleen after intravenous administration in rats. mst.dknih.gov |
| Metabolism | Primarily by carboxylesterase-catalyzed hydrolysis to 2-ethylhexanol and acrylic acid. Minor pathway involves conjugation with glutathione to form mercapturic acids. oecd.orgmst.dkmst.dkiarc.fr | Detection of 2-ethylhexanol and acrylic acid; identification of mercapturic acids in urine and bile. mst.dkmst.dkiarc.fr |
| Excretion | Major route is via lungs as CO2 (50-75%). Also excreted in urine (7-41%) and feces (0.01-3%). mst.dk | Measurement of radioactivity in expired air, urine, and feces following administration of radiolabeled 2-EHA. mst.dk |
Metabolite Identification and Formation Pathways (e.g., mercapturic acids)
The metabolism of this compound (2-EHA) proceeds through two primary pathways. The major pathway is hydrolysis by carboxylesterases, yielding 2-ethylhexanol and acrylic acid. mst.dkmst.dkiarc.fr
A secondary, but important, detoxification pathway involves the conjugation of 2-EHA and its metabolite, acrylic acid, with glutathione (GSH). mst.dkmst.dk This reaction, a Michael addition, results in the formation of thioethers, which are further processed into mercapturic acids and excreted. mst.dk Two specific mercapturic acids have been identified in the urine and bile of rats: N-acetyl-S-(2-carboxyethyl)cysteine and N-acetyl-S-2-(2-ethylhexyloxycarbonyl)ethyl-cysteine. mst.dkmst.dknih.goviarc.fr The formation of these metabolites confirms the role of glutathione conjugation in the biotransformation of 2-EHA. iarc.fr Additionally, some unidentified metabolites have also been detected in the bile of rats. mst.dkmst.dknih.goviarc.fr
Studies have shown that exposure to 2-EHA can lead to a dose-dependent depletion of non-protein sulfhydryl groups in the blood and liver, which is indicative of glutathione conjugation. mst.dknih.govatamankimya.com The excretion of thioethers in the urine is also dose-dependent and appears to be a saturable metabolic pathway. mst.dknih.gov
Genotoxicity Research on this compound
In Vitro Genotoxicity Assays (e.g., bacterial mutation, mammalian cell tests)
The genotoxic potential of this compound (2-EHA) has been evaluated in a variety of in vitro assays with mixed results. In bacterial mutation assays (Ames test), 2-EHA has consistently tested negative for mutagenicity in several strains of Salmonella typhimurium (TA97, TA98, TA100, TA1535, and TA1537) and in Escherichia coli strain WP2uvrA, both with and without metabolic activation. mst.dkfpc.com.twcanada.ca
In contrast, studies using mammalian cells have produced some positive findings, although often at cytotoxic concentrations. In cultured L5178Y mouse lymphoma cells, 2-EHA induced an increase in mutation frequency, particularly with metabolic activation. mst.dk However, no reproducible increase was seen without metabolic activation. mst.dk It has been noted that the positive results in mouse lymphoma assays were associated with the formation of small colonies, which is suggestive of clastogenicity (chromosome-damaging effects) rather than gene mutation. researchgate.net Furthermore, these effects were often observed at concentrations that also caused significant cell death, raising questions about the relevance of these findings. researchgate.net
Table 2: Summary of In Vitro Genotoxicity Assays for this compound
| Assay Type | Test System | Result | Reference |
| Bacterial Mutation | Salmonella typhimurium | Negative | mst.dkfpc.com.twcanada.ca |
| Bacterial Mutation | Escherichia coli | Negative | industrialchemicals.gov.au |
| Mammalian Cell Gene Mutation | L5178Y Mouse Lymphoma | Positive (with metabolic activation) | mst.dk |
| Mammalian Cell Gene Mutation | Chinese Hamster Ovary (CHO) cells (hgprt locus) | Negative | mst.dk |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Positive | scbt.combfr-meal-studie.de |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | Positive | scbt.combfr-meal-studie.de |
| Sister Chromatid Exchange | Human lymphocytes | Equivocal | scbt.combfr-meal-studie.de |
| Cell Transformation | C3H-10T1/2 cells | Negative | mst.dk |
In Vivo Genotoxicity Studies (e.g., micronuclei, chromosomal aberrations)
In contrast to the mixed results from in vitro studies, in vivo genotoxicity studies on this compound (2-EHA) have generally been negative. No increase in chromosomal aberrations was observed in mice that were administered 2-EHA orally in a cytogenetic assay. mst.dk
A micronucleus test conducted in the bone marrow of mice also yielded negative results. scbt.combfr-meal-studie.denih.gov In this study, no significant increase in micronuclei was observed at any of the tested doses. scbt.combfr-meal-studie.de Furthermore, a study using an in vivo Pig-a gene mutation assay in rats found no evidence of mutagenicity. nih.gov This study, which also included a comet assay and a micronucleus test, showed no significant differences in mutant cell frequency, DNA damage, or micronucleus formation in the treated animals compared to controls. nih.gov
Carcinogenicity Research and Mechanistic Investigations
The carcinogenic potential of this compound (2-EHA) has been investigated in dermal carcinogenicity studies in mice, with differing results depending on the mouse strain and the applied concentrations. In studies with the C3H/HeJ mouse strain, the application of high, irritating concentrations of 2-EHA resulted in the development of skin tumors, including papillomas and carcinomas. mst.dknih.govnih.gov However, these tumors were only observed in groups where chronic skin irritation was also present. mst.dknih.gov
In contrast, similar studies conducted with the NMRI mouse strain did not show a carcinogenic effect, even at high concentrations. mst.dknih.govresearchgate.net Furthermore, in the C3H/HeJ mouse model, no skin tumors were induced at doses that did not exceed the maximum tolerated dose (MTD), which is the highest dose that does not cause significant overt toxicity. nih.govresearchgate.net The C3H/HeJ mouse strain is known to have a dysregulated immune system and deficiencies in wound healing, which may make it more susceptible to tumor formation in response to chronic irritation. nih.govresearchgate.netkarger.com
Dermal Carcinogenicity Studies and Irritation Mechanisms
Research into the dermal carcinogenicity of 2-EHA has shown varied results depending on the animal model and exposure concentrations. Skin tumors have been observed in C3H/HeJ mice following treatment with high and irritating concentrations of 2-EHA. nih.gov However, these tumorigenic effects are considered to be linked to its skin-irritating properties rather than a genotoxic mechanism. mst.dkmst.dk The prevailing scientific view is that 2-EHA operates through a non-genotoxic irritant mechanism, where chronic irritation leads to inflammation, tissue injury, and a wound repair response that, in certain susceptible mouse strains like the C3H/HeJ, can result in tumor formation. nih.govresearchgate.net
In contrast, studies on NMRI mice, an immune-competent strain, did not show evidence of dermal carcinogenesis. nih.govmst.dk This suggests a strain-specific susceptibility. Even in the sensitive C3H/HeJ mouse model, tumors were not induced at doses that did not exceed the maximum tolerated dose (MTD). nih.gov The carcinogenic activity in the skin of male C3H/HeJ mice was only detected in association with chronic skin irritation. mst.dk When treatment was discontinued, the local skin damage largely receded, and no skin tumors were observed. mst.dkmst.dk
The skin irritation potential of 2-EHA has been documented in several animal experiments. mst.dk In studies with C3H/HeJ and NMRI mice, dermal application of 2-EHA in acetone (B3395972) resulted in skin irritation, with C3H/HeJ mice showing greater sensitivity. mst.dk Long-term studies involving repeated application led to more severe skin lesions, including scaling, scabbing, hyperkeratosis, hyperplasia, crust formation, and ulceration at higher concentrations. mst.dk
Table 1: Summary of Dermal Carcinogenicity and Irritation Findings for this compound
| Study Type | Animal Model | Key Findings |
| Dermal Carcinogenicity | C3H/HeJ mice | Skin tumors observed at high, irritating concentrations. nih.gov Tumorigenic effect linked to chronic irritation. mst.dk No tumors at doses below the MTD. nih.gov |
| Dermal Carcinogenicity | NMRI mice | No evidence of dermal carcinogenesis. nih.govmst.dk |
| Skin Irritation | C3H/HeJ and NMRI mice | Dose-dependent skin irritation observed. mst.dk C3H/HeJ mice were more sensitive. mst.dk |
| Long-term Dermal Application | C3H/HeJ mice | Development of severe skin lesions at higher concentrations. mst.dk Reversibility of lesions after cessation of treatment. mst.dkmst.dk |
Reproductive and Developmental Toxicity Research
Studies on the reproductive and developmental toxicity of 2-EHA have generally not indicated significant adverse effects. In a developmental toxicity study in rats, inhalation exposure to 2-EHA at concentrations up to 750 mg/m³ did not result in adverse effects on reproductive organs or on embryo-fetal development. europa.eucanada.ca
Occupational Exposure Assessment Methodologies
Air Sampling and Analytical Techniques for this compound Vapors
Several methods have been developed for the sampling and analysis of 2-EHA vapors in workplace air. A common and effective technique involves the adsorption of the acrylate monomer vapor onto activated silica (B1680970) gel or charcoal. nih.goviarc.fr Following sample collection, the adsorbed 2-EHA is desorbed using a solvent such as acetone or carbon disulfide. nih.goviarc.fr
The desorbed sample is then analyzed by gas chromatography with flame ionization detection (GC-FID). nih.goviarc.fr This analytical method is sensitive, with a limit of detection reported to be as low as 0.01 parts per million (ppm). nih.govnih.gov The United States Occupational Safety and Health Administration (OSHA) has a partially evaluated method (PV2026) that utilizes a coated coconut shell charcoal tube for sample collection, followed by desorption with carbon disulfide and analysis by GC-FID. osha.gov
Table 2: Air Sampling and Analytical Methods for this compound
| Method Component | Description |
| Sampling Media | Activated silica gel or charcoal. nih.goviarc.fr Coated coconut shell charcoal. osha.gov |
| Desorption Solvent | Acetone or carbon disulfide. nih.goviarc.fr |
| Analytical Technique | Gas Chromatography with Flame Ionization Detection (GC-FID). nih.goviarc.fr |
| Limit of Detection | As low as 0.01 ppm. nih.govnih.gov |
Dermal Exposure Monitoring and Assessment
Given that dermal contact is a potential route of occupational exposure to 2-EHA, monitoring and assessment of skin exposure are important. iarc.fr While specific biological markers for 2-EHA exposure have not been reported, assessment often relies on a combination of qualitative and quantitative methods. iarc.fr
Qualitative assessment involves identifying tasks and scenarios where skin contact may occur, such as during spills, leaks, or when handling the substance without appropriate personal protective equipment. iarc.fr Quantitative assessment can be more complex. The European Union risk assessment report provides a framework for estimating dermal exposure based on the type of activity and the level of contact. europa.eu This involves considering the exposed skin area and the amount of substance that may come into contact with the skin per day. europa.eu Due to the irritating nature of 2-EHA, it is assumed that workers handling the pure substance or highly concentrated preparations will use protective gloves and appropriate working techniques to minimize dermal exposure. europa.eu
Advanced Risk Assessment Frameworks for this compound
Advanced risk assessment frameworks for 2-EHA integrate data from various toxicological endpoints, exposure scenarios, and mechanistic studies to characterize potential risks to human health and the environment. These frameworks often utilize a weight-of-evidence approach, considering all available data on genotoxicity, carcinogenicity, reproductive toxicity, and irritation. researchgate.net
Furthermore, risk assessments consider the substance's lifecycle, from production and industrial use to its presence as a residual monomer in final products. europa.eu The European Commission's risk assessment, for instance, evaluates various exposure scenarios for workers and consumers, concluding that while there is a potential concern for workers that necessitates risk reduction measures, there is no significant concern for consumers or for humans exposed via the environment under current conditions. europa.eu These frameworks also incorporate environmental fate and ecotoxicological data to derive environmental risk limits for different compartments such as water, soil, and air. rivm.nl
Derivation of No Significant Risk Levels (NSRLs)
No Significant Risk Levels (NSRLs) represent the daily intake of a chemical that is calculated to result in a one in 100,000 lifetime risk of cancer. For this compound, an expert panel was convened to derive an NSRL, taking into account the most current scientific data and risk assessment methods. nih.govwur.nl
A key aspect of this process involved a comprehensive review of carcinogenicity studies. Animal studies, particularly those involving dermal application in mice, have been central to understanding the carcinogenic potential of 2-EHA. nih.govmst.dkinchem.org In some studies with C3H/HeJ mice, high concentrations of 2-EHA led to skin tumors. nih.govnih.gov However, these tumors were often associated with chronic skin irritation. mst.dknih.gov In contrast, studies on NMRI mice did not show a carcinogenic effect. mst.dknih.gov This difference in response between mouse strains is a critical factor in the risk assessment. nih.govresearchgate.net
The International Agency for Research on Cancer (IARC) has classified this compound as "not classifiable as to its carcinogenicity to humans (Group 3)". nih.govinchem.org This classification reflects the inadequate evidence of carcinogenicity in humans and limited evidence in experimental animals. inchem.org
Taking these factors into consideration, an expert panel proposed an NSRL for 2-EHA. A novel approach in this derivation was the use of nonneoplastic lesions (such as hyperplasia) at the point of contact as the basis for dose-response assessment, rather than tumor data. nih.govwur.nl This, combined with a nonlinear extrapolation to low doses using an uncertainty factor approach, resulted in a derived NSRL. nih.govwur.nl
A panel of toxicology, mode of action, and cancer risk assessment experts established an NSRL for this compound of 1700 μ g/day , with a range of 1300–2700 μ g/day . nih.govwur.nl Confidence in this value is considered medium to high for the dermal route of exposure, which was the route tested. nih.govwur.nl
Expert Panel Methodologies in Risk Assessment
The use of expert panels is a critical component in modern risk assessment, particularly for complex chemicals like this compound. These panels bring together specialists in toxicology, mode of action, and cancer risk assessment to evaluate the available scientific evidence and provide a consensus on the potential risks. nih.govwur.nlwur.nl
For 2-EHA, a modified Delphi format was employed to structure the expert panel's review. nih.govwur.nlwur.nl This systematic process involves multiple rounds of independent and deliberative input from panel members, which helps to minimize bias and groupthink. nih.govwur.nlwur.nl
The expert panel's work on 2-EHA built upon previous assessments of its cancer weight of evidence and mode of action. wur.nl The panel concluded that the most likely mode of action for tumors observed in rodent studies is related to cytotoxicity and regenerative cell proliferation caused by chronic irritation. researchgate.net This supports a non-genotoxic mechanism. nih.govresearchgate.net
The table below summarizes the key findings from toxicological studies that informed the expert panel's risk assessment of this compound.
| Study Type | Animal Model | Key Findings | Reference |
| Dermal Carcinogenicity | C3H/HeJ Mice | Increased incidence of skin tumors at high, irritating concentrations. | nih.govnih.gov |
| Dermal Carcinogenicity | NMRI Mice | No increase in skin tumor incidence. | nih.govmst.dk |
| Genotoxicity/Mutagenicity | In vitro/In vivo | Not considered genotoxic or mutagenic. | arkema.com |
| Mode of Action | - | Non-genotoxic irritant mechanism, leading to chronic inflammation and cell proliferation. | nih.govresearchgate.net |
Advanced Characterization and Analytical Techniques for 2 Ethylhexyl Acrylate and Its Polymers
Spectroscopic Analysis of 2-Ethylhexyl Acrylate (B77674) and Poly(2-Ethylhexyl Acrylate)
Spectroscopic methods provide detailed insights into the chemical structure and composition of both the 2-EHA monomer and its polymer.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of 2-EHA and P2EHA. Both ¹H and ¹³C NMR are employed to confirm the chemical structure and to quantify architectural features such as branching in the polymer.
For the this compound monomer, ¹H NMR and ¹³C NMR spectra provide characteristic signals that confirm its structure. ias.ac.inchemicalbook.com In a study of P2EHA synthesized via various radical polymerization methods, ¹H NMR was used for structural characterization. ias.ac.inias.ac.in The resulting spectra showed resonances corresponding to the different protons within the polymer structure, confirming its successful synthesis. ias.ac.in
A significant application of NMR, particularly ¹³C NMR, is the quantification of branching in P2EHA. researchgate.netacs.org Branching in polyacrylates arises from chain transfer to polymer reactions during polymerization. researchgate.netacs.org These reactions create quaternary carbons at the branch points, which can be detected and quantified by ¹³C NMR. d-nb.info Studies have shown that the level of branching in P2EHA can range from 3 to 8 mol%, influenced by factors such as monomer concentration and conversion. researchgate.netacs.org For instance, research has demonstrated that branching levels in P2EHA are considerably higher than those in poly(n-butyl acrylate) prepared under similar conditions. acs.org Melt-state ¹³C NMR spectroscopy has proven to be a particularly effective method for quantifying branching, especially when performed at temperatures significantly above the polymer's glass transition temperature (Tg). canterbury.ac.nz The degree of branching has also been shown to be influenced by the presence of a chain transfer agent (CTA), with lower branching observed in polymers synthesized with a CTA. canterbury.ac.nz
| Technique | Application | Key Findings | References |
| ¹H NMR | Structural characterization of P2EHA | Confirmed the successful synthesis of P2EHA by identifying characteristic proton resonances. | ias.ac.inias.ac.in |
| ¹³C NMR | Quantification of branching in P2EHA | Determined branching levels to be between 3 and 8 mol%, influenced by reaction conditions. | researchgate.netacs.org |
| Melt-state ¹³C NMR | Quantification of branching in P2EHA | Effective for quantifying quaternary carbons at branch points. | canterbury.ac.nz |
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and widely used technique to confirm the chemical structure of this compound and its polymer. researchgate.net The FTIR spectrum of 2-EHA displays characteristic absorption bands corresponding to its functional groups. researchgate.netnih.govchemicalbook.com Theoretical calculations using density functional theory (DFT) have been used to interpret the experimental infrared spectrum, identifying two stable conformers (s-cis and s-trans) for the 2-EHA molecule. researchgate.net
In the analysis of poly(this compound), FTIR is used to verify that polymerization has occurred by observing changes in specific vibrational bands. For instance, the C=C stretching vibration of the acrylate monomer disappears or diminishes significantly upon polymerization. mdpi.com In studies of copolymers containing 2-EHA, FTIR has been used to confirm the incorporation of both comonomers into the polymer chain by analyzing changes in characteristic bands, such as the C-H stretching vibrations. mdpi.com The technique is also used to characterize the synthesized polymers in various polymerization methods, including reversible addition-fragmentation chain transfer (RAFT) polymerization. tandfonline.com
| Sample | FTIR Analysis Purpose | Key Observations | References |
| This compound | Structural Confirmation | Identification of characteristic bands for functional groups, supported by DFT calculations. | researchgate.netnih.govchemicalbook.com |
| Poly(this compound) | Confirmation of Polymerization | Disappearance of the monomer's C=C stretching band. | mdpi.com |
| Copolymers of 2-EHA | Confirmation of Comonomer Incorporation | Changes in the intensity and position of C-H stretching bands. | mdpi.com |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a valuable tool for determining the molecular weight and molecular weight distribution of polymers like P2EHA. ias.ac.inias.ac.inresearchgate.net Unlike techniques that provide average molecular weights, MALDI-TOF-MS can yield absolute molecular weights of individual oligomers, offering a more detailed picture of the polymer system. waters.combruker.com This technique is particularly effective for polymers with a narrow molecular weight distribution (polydispersity <1.2). waters.com
In comparative studies of P2EHA synthesized by different methods, MALDI-TOF-MS has been employed alongside other techniques like gel permeation chromatography (GPC) to provide comprehensive characterization of the polymer's molecular weight. ias.ac.inias.ac.in The data obtained from MALDI-TOF-MS can reveal information about the mass of repeating units and the structure of end-groups. waters.com For polydisperse polymers, MALDI-TOF-MS can be coupled with GPC, where fractions from the GPC are analyzed by MALDI-TOF-MS to create a more accurate calibration of the GPC curve against absolute molecular weights. waters.com
| Technique | Application | Key Advantages | References |
| MALDI-TOF-MS | Molecular weight and molecular weight distribution of P2EHA | Provides absolute molecular weights of individual oligomers; reveals information on repeating units and end-groups. | ias.ac.inias.ac.inresearchgate.netwaters.combruker.com |
Chromatographic Methods for this compound Quantification and Purity Assessment
Chromatographic techniques are essential for the quantitative analysis and purity assessment of this compound. These methods are particularly important for monitoring residual monomer levels in polymers and for trace analysis in various matrices.
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for the quantification of this compound. dnacih.com This technique is employed for determining the concentration of 2-EHA in workplace air and for analyzing residual monomer in polymer products. dnacih.comciop.pliarc.fr
A validated method for determining 2-EHA in workplace air involves collecting samples on activated charcoal, desorbing the analyte with carbon disulfide (sometimes with 5% acetic acid), and analyzing the solution by GC-FID. dnacih.comciop.plpublisherspanel.com The working range for such methods can be from 30 to 750 µg/ml, which corresponds to 3 to 75 mg/m³ for a 10-liter air sample, with a limit of quantification around 7.0 µg/ml. ciop.plpublisherspanel.comresearchgate.net The desorption efficiency for 2-EHA from the sorbent material is typically high, often around 100%. dnacih.com
| Application | Methodology | Performance Characteristics | References |
| Determination of 2-EHA in workplace air | Adsorption on activated charcoal, desorption with carbon disulfide, analysis by GC-FID. | Working range: 30-750 µg/ml; Limit of quantification: 7.0 µg/ml. | dnacih.comciop.plpublisherspanel.comresearchgate.net |
| Analysis of residual monomer | Gas chromatography-flame ionization detection. | Limit of detection of 5 ppm (mg/kg) for residual 2-EHA in polymer. | iarc.fr |
Gas Chromatography-Mass Spectrometry (GC-MS) offers higher selectivity and sensitivity compared to GC-FID, making it ideal for trace analysis of this compound in complex matrices. researchgate.net This technique combines the separation power of gas chromatography with the specific identification capabilities of mass spectrometry.
GC-MS has been successfully used for the simultaneous determination of multiple acrylate monomers, including 2-EHA, in food contact materials and adhesives. researchgate.netnih.govresearchgate.net For instance, a method for detecting seven acrylate compounds in food contact paper products utilized GC-MS with selected ion monitoring (SIM) mode, achieving quantification limits in the range of 50.0–100.0 µg/kg. researchgate.net Another application involves the determination of residual acrylates in adhesives using headspace GC-MS, which is a sensitive method for analyzing volatile organic compounds. researchgate.net Furthermore, GC-MS has been employed to quantify odorous substances, including 2-EHA, in acrylic paints, with concentrations in some samples reaching up to 98.9 mg/kg. fraunhofer.de A method for determining 2-EHA in carbonated beverages using GC-tandem triple quadrupole mass spectrometry reported a very low detection limit of 0.005 mg/kg. google.com
| Application | Methodology | Performance Characteristics | References |
| Determination of acrylates in food contact paper | GC-MS with selected ion monitoring (SIM). | Quantification limits: 50.0–100.0 µg/kg. | researchgate.net |
| Analysis of residual acrylates in adhesives | Headspace GC-MS. | High sensitivity for volatile organic compounds. | researchgate.net |
| Quantification in acrylic paints | GC-GC-MS after solvent assisted flavor evaporation. | Concentrations up to 98.9 mg/kg detected. | fraunhofer.de |
| Determination in carbonated beverages | GC-tandem triple quadrupole mass spectrometry. | Detection limit: 0.005 mg/kg. | google.com |
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound (2-EHA) and its corresponding polymers. The applications range from quantifying the monomer to characterizing complex polymer structures like copolymers.
For the analysis of the 2-EHA monomer, reverse-phase (RP) HPLC methods are commonly employed. sielc.com A straightforward RP-HPLC method can be utilized with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, a volatile acid such as formic acid is substituted for phosphoric acid. sielc.com This type of method is scalable and can be used for preparative separation to isolate impurities. sielc.com A study detailing the analysis of 12 different acrylate compounds, including 2-EHA, demonstrated excellent linearity and recovery using a water and acetonitrile gradient system with a suitable column and a diode-array detector (DAD). e3s-conferences.org
Table 1: HPLC Method Parameters and Performance for Acrylate Monomer Analysis e3s-conferences.org
This table summarizes the optimal conditions and performance metrics for the determination of 12 acrylate compounds using HPLC.
| Parameter | Value/Condition |
|---|---|
| Chromatographic Column | ZORBAX SB-AQ (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile-Water Gradient |
| Detection Wavelength | 210 nm |
| Linear Range | 0.01 - 10.0 mg/L |
| Correlation Coefficient (r²) | > 0.999 |
| Limits of Detection (LODs) | 0.03 - 0.08 mg/kg |
| Recovery Rate | 85.4% - 110.7% |
| Relative Standard Deviation (RSD) | 1.6% - 5.2% |
Beyond monomer analysis, HPLC is crucial for the characterization of copolymers containing p(2-EHA). Two-dimensional liquid chromatography (2D-LC), which couples Size Exclusion Chromatography (SEC) with gradient HPLC, is a powerful tool for analyzing complex polymer systems, such as block copolymers of 2-EHA and methyl acrylate (MA). acs.orgresearchgate.net This technique can effectively separate the intended block copolymer from unreacted homopolymer fractions (p(2-EHA) and p(MA)) that may be present in the final product. acs.orgresearchgate.net Furthermore, Liquid Chromatography at Critical Conditions (LC-CC) can be employed to quantify the amount of unreacted macromolecular RAFT agent and to determine the relative molar mass of the blocks within the copolymer structure. acs.orgresearchgate.net
Headspace Analysis for Residual Monomer Determination
Determining the concentration of residual, unreacted this compound monomer in a final polymer product is critical for quality control. Headspace analysis coupled with gas chromatography (HS-GC) is a preferred method for this application because it requires minimal sample preparation, as the polymer sample can often be analyzed directly without dissolution. perkinelmer.com
Several headspace techniques are utilized, including full evaporation (FE) and multiple headspace extraction (MHE). researchgate.nethpst.cz The FE technique involves placing a small amount of the polymer latex (10-30 mg) into a sealed headspace vial and heating it to a temperature like 110°C. researchgate.netresearchgate.net This achieves a near-complete transfer of the volatile monomer from the polymer into the vapor phase (headspace) for subsequent GC analysis. researchgate.net This approach avoids direct injection of solvents and the risk of polymer deposition in the GC system. researchgate.net
Multiple Headspace Extraction (MHE) is a robust technique used for complex polymer matrices where creating matrix-matched calibration standards is not feasible. hpst.cz MHE performs a series of consecutive extractions from the same vial, allowing for the calculation of the total analyte amount in the sample by comparison to an external standard, making the method matrix-independent. perkinelmer.comhpst.cz For analysis, the headspace is interfaced with a GC, often equipped with a mass spectrometer (MS) for definitive identification and quantification. chrom-china.com
Table 2: HS-GC-MS Method for Residual Acrylate Monomer Analysis chrom-china.comnih.gov
This table outlines the conditions for determining residual acrylate monomers in adhesives using Headspace Gas Chromatography-Mass Spectrometry.
| Parameter | Value/Condition |
|---|---|
| Sample Treatment | 100°C for 30 min |
| GC Column | DB-WAX (30 m × 0.25 mm × 0.25 µm) |
| Detection | Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode |
| Quantification | Internal Standard Method |
| Limits of Detection (LODs, S/N=3) | 0.069 - 0.096 mg/kg |
| Limits of Quantification (LOQs, S/N=10) | 0.23 - 0.32 mg/kg |
| Recoveries | 96.0% - 104.6% |
| Relative Standard Deviations (RSDs) | < 7.2% |
A method combining headspace liquid-phase microextraction with HPLC has also been developed for the determination of residual 2-EHA in polymer latex. researchgate.net
Thermal Analysis Techniques for Poly(this compound)
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Kinetics
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and degradation kinetics of poly(this compound) (p(2-EHA)). mdpi.comresearchgate.net TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, typically nitrogen for degradation studies. nih.gov Research indicates that the thermal degradation of p(2-EHA) occurs in a single step, corresponding to the decomposition of the polymer's carbon skeleton. researchgate.net The onset of degradation is dependent on the heating rate, with thermal stability observed up to 250°C at a low heating rate of 5°C/min. mdpi.com
The degradation kinetics of p(2-EHA) have been investigated using model-free isoconversion methods, such as the Flynn-Wall-Ozawa (FWO), Tang, and Kissinger-Akahira-Sunose (KAS) models. nih.govdntb.gov.ua These methods are used to determine the activation energy (Eα) of the degradation process as a function of the conversion degree (α). mdpi.com Studies show that the activation energy for p(2-EHA) degradation is not constant but varies with the extent of conversion, indicating a complex degradation mechanism. nih.gov
Table 3: Activation Energy of Thermal Degradation for p(2-EHA) mdpi.comnih.govdntb.gov.ua
This table presents the calculated activation energies (Eα) for the thermal degradation of Poly(this compound) at different conversion levels (α) using various isoconversion models.
| Conversion (α) | Activation Energy (Eα) - FWO/Tang Models (kJ/mol) | Activation Energy (Eα) - KAS Model (kJ/mol) |
|---|---|---|
| 0.1 | ~80 | ~80 |
| 0.9 | ~170 | ~220 |
Pyrolysis-gas chromatography studies have identified the products formed during the thermal degradation of p(2-EHA). The primary degradation process is depolymerization, yielding the 2-EHA monomer. Other products include 2-ethyl-hexene-1 and carbon dioxide. researchgate.net The addition of nanofillers, such as nanoclay, into a p(2-EHA) matrix has been shown to increase the thermal stability of the resulting nanocomposite. researchgate.net
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is the primary technique used to determine the thermal transitions of poly(this compound), most notably its glass transition temperature (Tg). ias.ac.in The homopolymer of 2-EHA is known for its very low glass transition temperature, typically reported to be in the range of -60°C to -65°C. ias.ac.innih.govfrontiersin.org This low Tg is due to the flexible polymer backbone and the bulky, branched alkyl side chain which increases free volume and facilitates segmental motion.
Table 4: Glass Transition Temperatures (Tg) of Styrene (B11656)/2-EHA Copolymers nih.gov
This table shows the variation in the glass transition temperature (Tg) of Styrene and this compound copolymers with different comonomer feed compositions, as determined by DSC analysis.
| Mole Fraction of Styrene in Feed | Mole Fraction of 2-EHA in Feed | Experimental Tg (°C) |
|---|---|---|
| 0.89 | 0.11 | 58.5 |
| 0.74 | 0.26 | 27.8 |
| 0.49 | 0.51 | -10.5 |
| 0.24 | 0.76 | -39.0 |
In contrast, for immiscible polymer systems like block copolymers (e.g., PEHA-block-PMMA), DSC analysis reveals two distinct Tgs, corresponding to the glass transitions of the individual polymer domains (PEHA and PMMA). nih.gov The presence of two Tgs is clear evidence of microphase separation within the material. nih.gov
Microscopic and Morphological Characterization of Poly(this compound) Systems
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface topography and morphology of materials containing poly(this compound). It provides high-resolution images that reveal details about phase separation, particle dispersion, and surface structure. scribd.comresearchgate.net
In the context of p(2-EHA) nanocomposites, SEM is used to visualize the dispersion and distribution of nanofillers within the polymer matrix. For instance, in poly(styrene-co-2-ethylhexyl acrylate)/montmorillonite nanocomposites, SEM analysis can be used to investigate the size and dispersion of the nanoclay particles. scribd.com
For polymer blends, SEM is instrumental in characterizing the phase morphology. In a study of immiscible blend films of P(2EHA-co-acrylic acid-co-vinyl acetate) and P(vinylidene fluoride-co-hexafluoro acetone), SEM observation of the film's cross-section revealed a distinct gradient structure. researchgate.net The analysis showed that ellipsoidal domains of the p(2-EHA)-containing copolymer increased in size from the surface to the bottom of the film, culminating in a continuous layer of the p(2-EHA) copolymer at the bottom. researchgate.net This detailed morphological information is crucial for understanding and controlling the properties of the blend.
SEM is also applied to study the structure of porous polymers based on 2-EHA. For photopolymerized high internal phase emulsions (polyHIPEs) containing ethylhexyl acrylate, SEM images show the characteristic porous morphology, revealing the open-cellular structure with voids and interconnecting windows that are critical to the material's performance in applications like hydrocarbon absorption. nih.gov
Transmission Electron Microscopy (TEM) for Particle Morphology in Emulsions
Transmission Electron Microscopy (TEM) is a powerful imaging technique utilized to investigate the morphology of polymer particles in emulsions at the nanoscale. In the context of this compound (2-EHA) based latexes, TEM provides direct visual evidence of particle shape, size distribution, and internal structure, such as core-shell morphologies.
In a study involving the synthesis of a core-shell composite latex, TEM was instrumental in confirming the desired particle structure. mdpi.com The latex was synthesized using a two-stage seeded semi-continuous emulsion polymerization process with methyl methacrylate (B99206) (MMA) and butyl acrylate (BA) forming the core, and this compound (EHA) and glycidyl (B131873) methacrylate (GMA) constituting the shell. mdpi.com TEM analysis of the resulting latex particles revealed a distinct core-shell structure. The darker core, composed of P(MMA-co-BA), was clearly enveloped by a lighter shell of P(EHA-co-GMA). mdpi.comvibgyorpublishers.org This visual confirmation is crucial for understanding how the polymerization process influences the final particle architecture.
Another investigation focused on a copolymer of styrene (St) and 2-EHA. vibgyorpublishers.org TEM images of this system also showed a core-shell morphology, with a bright, thick shell surrounding the darker core. vibgyorpublishers.org The researchers noted that in some particles, the boundary between the core and shell was less defined, suggesting a degree of mixing between the two polymer phases. vibgyorpublishers.org This observation highlights the capability of TEM to reveal subtle variations in particle morphology that can impact the final properties of the polymer.
The morphology of the polymer particles plays a significant role in the performance of the resulting material. For instance, in pressure-sensitive adhesives, the particle morphology can influence properties like tack, peel strength, and shear resistance. By providing detailed insights into particle structure, TEM aids in the rational design and synthesis of 2-EHA based polymers with tailored properties for specific applications.
Dynamic Light Scattering (DLS) for Particle Size Analysis in Latexes
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of submicron particles in a suspension or solution. horiba.com It is a principal method for characterizing the average particle size and size distribution of this compound (2-EHA) based latexes. mdpi.comacs.org The particle size in a latex is a critical parameter as it significantly influences the physical stability, rheology, and optical properties of the emulsion. vibgyorpublishers.org
The DLS technique measures the random fluctuations in the intensity of light scattered by the particles, which are undergoing Brownian motion. horiba.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. horiba.com By analyzing the time-dependent fluctuations, a correlation function is generated, and from its decay rate, the diffusion coefficient of the particles can be calculated. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic radius of the particles.
In the synthesis of water-based acrylic adhesives, DLS was employed to measure the average particle size of latexes containing varying ratios of 2-EHA and n-butyl acrylate. mdpi.com For these measurements, the latex samples were diluted in deionized water and analyzed at a controlled temperature. mdpi.com Similarly, in the development of sustainable pressure-sensitive adhesives with high biobased content, DLS was a key characterization technique to analyze the particle size of latexes where 2-octyl acrylate was partially substituted with 2-EHA. acs.org
The particle size has a direct impact on the stability of an emulsion; generally, a smaller particle size leads to a more stable emulsion. vibgyorpublishers.org Research on acrylate polymer nanoparticles has shown that as the mean particle size of the latex increases, the colloidal stability tends to decrease. vibgyorpublishers.org DLS provides a rapid and reliable means to monitor particle size during and after polymerization, enabling formulators to optimize reaction conditions to achieve the desired particle size and, consequently, the desired latex properties.
Below is a table summarizing representative findings from DLS analysis of 2-EHA containing latexes as reported in the literature.
| Polymer System | Monomers | Analytical Technique | Average Particle Size (nm) | Reference |
| Core-Shell Latex | MMA, BA, EHA, GMA | DLS | - | mdpi.com |
| Water-Based Acrylic Adhesive | 2-EHA, n-Butyl Acrylate | DLS | - | mdpi.com |
| Biobased Pressure Sensitive Adhesive | 2-Octyl Acrylate, 2-EHA | DLS | 121 | acs.org |
| Styrene/Acrylate Copolymer | Styrene, 2-EHA | DLS | - | vibgyorpublishers.org |
Emerging Research Areas and Applications of Poly 2 Ethylhexyl Acrylate Materials
High-Performance Pressure-Sensitive Adhesives and Coatings
Poly(2-ethylhexyl acrylate) is a cornerstone in the formulation of high-performance pressure-sensitive adhesives (PSAs) and coatings due to its inherent tackiness, flexibility, and durability. gantrade.com Ongoing research focuses on refining these properties to meet the demands of increasingly sophisticated applications.
Tailoring Adhesion and Cohesion Properties
A significant area of research is dedicated to tailoring the adhesive and cohesive properties of p(2-EHA)-based PSAs to achieve a precise balance for specific applications. fluenceanalytics.com The challenge lies in concurrently optimizing conflicting properties such as tack, peel strength (adhesion), and shear strength (cohesion). gantrade.comfluenceanalytics.com
The molecular architecture of the polymer plays a crucial role. For instance, the entanglement of the C8 side chain of 2-EHA contributes to macromolecular entanglement, which influences the cohesive strength of the adhesive. gantrade.com Researchers are exploring the use of "all acrylic" block copolymers with radial architectures, synthesized via Atom Transfer Radical Polymerization (ATRP). These copolymers, based on poly(this compound-co-methyl acrylate) and poly(methyl methacrylate), allow for a wide range of adhesive performance by varying the tackifier content. umons.ac.be
Copolymerization of 2-EHA with other monomers is a key strategy. For example, incorporating methyl methacrylate (B99206) (MMA) can enhance cohesion. acs.org The ratio of 2-EHA to other monomers, such as n-butyl acrylate (B77674) (n-BA) and acrylic acid (AA), directly impacts the final properties. mdpi.comresearchgate.net Studies have shown that increasing the 2-EHA content in a copolymer with n-BA and AA leads to a decrease in the elastic modulus and an increase in the shear yield strength, resulting in lower loop tack and peel resistance. mdpi.comresearchgate.net This is attributed to an increase in the gel content with a higher 2-EHA ratio. mdpi.com
The following table summarizes the effect of various factors on the adhesive properties of p(2-EHA)-based PSAs:
| Factor | Effect on Adhesion (Tack, Peel) | Effect on Cohesion (Shear Strength) | Reference |
| Increasing Molecular Weight | Generally Decreases | Generally Increases | researchgate.net |
| Increasing 2-EHA Content | Increases | Decreases | mdpi.comresearchgate.net |
| Copolymerization with Hard Monomers (e.g., MMA) | Decreases | Increases | acs.org |
| Crosslinking | Decreases | Increases | researchgate.net |
| Addition of Tackifiers | Increases | Can be varied over a wide range | umons.ac.be |
UV-Curable Coating Formulations
This compound is utilized as a reactive diluent in UV-curable coating formulations. nih.govmeiyachem.com These coatings offer the advantage of being solvent-free, providing a glossy and abrasion-resistant finish. nih.gov A typical formulation might include an acrylated polyurethane oligomer, a crosslinking agent like trimethylolpropane (B17298) triacrylate, 2-EHA as a diluent, and a photoinitiator. nih.gov The 2-EHA in the formulation helps to reduce viscosity and participates in the UV-curing process, becoming part of the final crosslinked polymer network.
The composition of these formulations can be tailored to achieve specific properties. The table below shows a typical UV-curable coating formulation incorporating this compound.
| Component | Function | Typical Weight % | Reference |
| Acrylated Polyurethane Oligomer | Primary film former, provides core properties | 70% | nih.gov |
| Trimethylolpropane Triacrylate | Crosslinker, enhances hardness and chemical resistance | 20% | nih.gov |
| This compound | Reactive diluent, reduces viscosity, improves flexibility | 10% | nih.gov |
| Photoinitiator | Initiates polymerization upon UV exposure | Small amounts | nih.gov |
Water-Based Poly(this compound) Adhesives with Enhanced Properties
The development of water-based p(2-EHA) adhesives is driven by environmental concerns over solvent-based systems. mdpi.com Emulsion polymerization is a common method for producing these adhesives, offering advantages like low cost and high solids content. mdpi.com A key challenge is ensuring adequate water resistance of the final adhesive. mdpi.com
Research has focused on improving the performance of these water-based systems. One approach involves the copolymerization of 2-EHA with other monomers to enhance properties. For instance, the inclusion of itaconic acid in a water-based poly(this compound-itaconic acid) adhesive has been shown to improve frost resistance, allowing the adhesive to be used after being frozen. researchgate.net
Another strategy involves creating branched polymer architectures within the latex particles. By using a chain-transfer agent like 2-ethylhexyl thioglycolate during the emulsion copolymerization of monomers such as 2-octyl acrylate, isobornyl acrylate, and acrylic acid, researchers have produced adhesives with good peel, shear strength, and tack. rsc.org
To enhance performance at low temperatures, nonionic poly(ethyleneoxy) ethanol (B145695) surfactants can be added to a this compound/polar monomer copolymer emulsion. google.com This approach has been shown to yield pressure-sensitive adhesives with good performance at both low and room temperatures. google.com Furthermore, the development of water-based tackified acrylic PSAs, which include a tackifier resin in the formulation, aims to improve adhesion to various substrates. google.com
Smart Materials and Responsive Systems Incorporating this compound
The incorporation of this compound into polymers can lead to the development of smart materials that respond to external stimuli. For example, p(2-EHA) has been investigated for its potential use in self-healing materials. Microcapsules containing this compound as a healing agent can be embedded in a polymer matrix. researchgate.net When a crack propagates through the material, it ruptures the microcapsules, releasing the 2-EHA which then polymerizes and heals the damage.
Additionally, copolymers of 2-EHA are being explored for their use in polymer dispersed liquid crystal (PDLC) films. mdpi.com These films consist of micro-sized liquid crystal domains embedded in a continuous polymer matrix and have applications in smart windows and displays due to their electrically responsive properties. mdpi.com The thermal stability of the p(2-EHA) matrix is a critical factor in the performance and longevity of these devices. mdpi.com
Biomedical Applications of Poly(this compound) Derivatives
Poly(this compound) and its derivatives are being increasingly explored for various biomedical applications due to their biocompatibility and tunable physical properties. researchgate.net
Transdermal Drug Delivery Systems
One of the most promising biomedical applications of p(2-EHA) is in transdermal drug delivery systems (TDDS). iarc.fr Copolymers of 2-EHA are used to create pressure-sensitive adhesives that adhere to the skin and control the release of a drug from a patch into the bloodstream. researchgate.netprvresearchgroup.org The properties of the p(2-EHA)-based adhesive, such as its glass transition temperature and viscoelasticity, are critical in controlling the tack, skin adhesion, and drug release kinetics. researchgate.net
For example, a copolymer of this compound and acrylic acid has been synthesized and proven suitable as a PSA matrix for transdermal drug delivery due to its skin compatibility. researchgate.netprvresearchgroup.org In another application, a TDDS for ketotifen (B1218977) freebase, used for treating ophthalmic diseases, employs an acrylic PSA comprising a copolymer of this compound and other monomers like vinyl acetate (B1210297) or butyl acrylate. google.com
Recent research has focused on developing water-compatible, cross-linked pyrrolidone acrylate PSAs with persistent adhesion for transdermal delivery. nih.gov By creating a copolymer of this compound, N-vinyl-2-pyrrolidinone, and N-(2-Hydroxyethyl)acrylamide, researchers have developed a PSA that exhibits enhanced cohesion and skin adhesion through hydrogen bonding and electrostatic interactions. nih.gov This results in a patch that can adhere to the skin for extended periods, even in the presence of sweat or water. nih.gov
The following table provides examples of drugs delivered using p(2-EHA)-based transdermal systems.
| Drug | Polymer System | Key Findings | Reference |
| Ketotifen | Copolymer of this compound and vinyl acetate | Stable delivery system with good skin permeation. | google.com |
| Nicorandil | This compound-based formulation | Effective for transdermal therapeutic system. | sigmaaldrich.com |
| General | Copolymer of this compound and acrylic acid | Suitable as a pressure-sensitive adhesive matrix for drug delivery. | researchgate.netprvresearchgroup.org |
| General | Cross-linked pyrrolidone polyacrylate PSA (containing 2-EHA) | Enhanced adhesion and water resistance for long-lasting patches. | nih.gov |
Mucoadhesive Formulations
In the field of drug delivery, p(2-EHA) is being investigated for its potential in mucoadhesive formulations. These systems are designed to adhere to mucous membranes, prolonging the contact time of a drug at the site of absorption and potentially increasing its bioavailability. globalresearchonline.netbanglajol.info
Copolymers of acrylic acid (AA) and this compound (EHA) have been synthesized and evaluated for their mucoadhesive properties, specifically for transbuccal drug delivery. nih.gov The rationale is that matching the surface properties of the adhesive with the buccal mucosa will result in a strong adhesive bond. nih.gov Research has shown that a copolymer with a nearly 1:1 molar ratio of AA to EHA exhibits significantly greater mucoadhesive force on porcine buccal mucosa compared to poly(acrylic acid) alone, which is often used as a positive control. nih.gov The homopolymer of EHA, however, showed minimal mucoadhesion. nih.gov
The fluidity of the formulation is a critical factor for achieving good mucoadhesion. researchgate.net The inclusion of 2-EHA is advantageous as it produces tacky polymers with a low glass transition temperature, which improves this fluidity. researchgate.net Studies have also indicated that the force of mucoadhesion increases linearly with the crosshead speed during testing and is more significantly influenced by this factor than by the duration of contact between the adhesive and the mucosal substrate. nih.gov
| Copolymer Composition (mol % AA:EHA) | Mucoadhesive Force | Reference |
| 46:54 | Highest | nih.gov |
| Poly(acrylic acid) (Control) | Significantly Lower than 46:54 | nih.gov |
| Poly(this compound) (Homopolymer) | Negligible | nih.gov |
Advanced Construction Materials and Polymer-Modified Cements
The construction industry is another area where p(2-EHA) is showing promise, particularly as an additive to improve the properties of cement and mortar.
Research has focused on copolymers of polyvinyl alcohol (PVA) and this compound (2-EHA) as admixtures for mortar. ui.ac.idcoventry.ac.uk These copolymers, synthesized by grafting 2-EHA onto a PVA backbone, have been shown to significantly enhance the physico-mechanical properties of mortar. ui.ac.idcoventry.ac.ukresearchgate.net
The addition of these grafted copolymers to cement pastes and mortars leads to several beneficial effects. As the concentration of 2-EHA in the copolymer increases, there is a corresponding decrease in the water/cement (W/C) ratio required, a reduction in both initial and final setting times, and lower water absorption of the cured mortar. ui.ac.idcoventry.ac.ukkaznu.kz Concurrently, the compressive strength of the mortar is increased. ui.ac.idcoventry.ac.ukkaznu.kz The improved workability is attributed to the grafted copolymer acting as a surface-active agent. coventry.ac.uk
The mechanism behind the increased compressive strength is believed to be the formation of a thin polymer film on the surface of the cement aggregates and within the pores. coventry.ac.uk This film exhibits good adhesion and promotes a stronger bond between the cement particles and sand. coventry.ac.uk The increasing length of the 2-EHA side chain in the copolymer enhances ester cross-linking with the components of the cement and sand, further contributing to the mechanical strength. coventry.ac.uk
| Property | Effect of Increasing 2-EHA Content in PVA-g-2-EHA Admixture | Reference |
| Water/Cement (W/C) Ratio | Decreased | ui.ac.idcoventry.ac.ukkaznu.kz |
| Setting Time (Initial and Final) | Decreased | ui.ac.idcoventry.ac.ukkaznu.kz |
| Water Absorption | Decreased | ui.ac.idcoventry.ac.ukkaznu.kz |
| Compressive Strength | Increased | ui.ac.idcoventry.ac.ukkaznu.kz |
| Workability | Increased | coventry.ac.uk |
Poly(this compound) in Lubricant Additives and Anti-Foaming Agents
The properties of p(2-EHA) also make it a valuable component in the formulation of lubricant additives and anti-foaming agents.
Copolymers of this compound have been synthesized for use as multifunctional lubricant additives. researchgate.netbibliotekanauki.plvot.pl For instance, copolymers of 2-EHA and N-isopropylmethacrylamide have been developed. researchgate.netbibliotekanauki.plvot.pl Polymers with a high content of the hydrophobic 2-EHA monomer demonstrate good performance as viscosity index improvers and pour point depressants. researchgate.netbibliotekanauki.pl This is due to the structural similarity between the long aliphatic chains of 2-EHA and the base oil, which allows for good solubility and homogenous blending. bibliotekanauki.pl
In the realm of anti-foaming agents, polyacrylates are being explored as a non-silicone-based alternative for crude oils and lubricating oils. acs.orgbohrium.com Silicone-based defoamers can cause issues such as catalyst poisoning in refining processes. acs.orgbohrium.com Homopolymers and copolymers of this compound have shown effective anti-foaming activity. acs.orgresearchgate.net For example, a copolymer of ethyl acrylate and this compound is a common formulation. taylorandfrancis.com Research has shown that poly(this compound) exhibits greater antifoaming activity in heavy crude oil than traditional silicone defoamers, particularly at an optimal molecular weight. acs.org Copolymers of 2-EHA and vinyl acetate have also been synthesized and have demonstrated stable anti-foaming performance in lubricating oils. researchgate.net
| Application | Monomers/Polymers | Key Findings | Reference |
| Lubricant Additive | 2-EHA and N-isopropylmethacrylamide copolymer | High 2-EHA content improves viscosity index and lowers pour point. | researchgate.netbibliotekanauki.plvot.pl |
| Anti-foaming Agent (Crude Oil) | Poly(this compound) homopolymer | More effective than silicone defoamers at appropriate molecular weights. | acs.orgbohrium.com |
| Anti-foaming Agent (Lubricating Oil) | 2-EHA and vinyl acetate copolymer | Provides stable anti-foaming performance. | researchgate.net |
| Anti-foaming Agent (General) | Ethyl acrylate and this compound copolymer | A common example of a polyacrylate antifoam. | taylorandfrancis.com |
Microencapsulation Technologies for this compound
Microencapsulation of this compound is an emerging area of research with potential applications in areas like self-healing materials and controlled-release systems. This technology involves enclosing droplets of 2-EHA monomer within a polymeric shell.
One approach involves the synthesis of polyurethane/polyurea-formaldehyde (PU/UF) microcapsules containing 2-EHA. researchgate.net These bi-layer microcapsules are created through interfacial polymerization in an oil/in-water emulsion. researchgate.net The morphology and size of the resulting microcapsules can be controlled by factors such as the pH of the emulsion and the agitation speed during synthesis. researchgate.netresearchgate.net Researchers have successfully produced free-flowing powders of spherical microcapsules with high core content. researchgate.netresearchgate.net
Another method studied is the solvent evaporation technique to create 2-EHA/cellulose acetate propionate (B1217596) (CAP) microcapsules. vut.cz This process can result in microcapsules with a mononuclear core-shell morphology. vut.cz The kinetics of the shell formation are crucial in determining the final morphology of the microcapsules. vut.cz
These microencapsulation technologies open the door for applications such as dual-component adhesive systems, where microcapsules containing the EHA monomer can be combined with separate microcapsules containing an initiator like benzoyl peroxide. researchgate.netdntb.gov.ua When the microcapsules are ruptured, the components mix and polymerization occurs, creating a strong bond. researchgate.net
| Microencapsulation System | Shell Material | Core Material | Key Findings | Reference |
| PU/UF Microcapsules | Polyurethane/Polyurea-formaldehyde | This compound | High yields of spherical microcapsules with high core content (83-92 wt%). | researchgate.net |
| CAP Microcapsules | Cellulose Acetate Propionate | This compound | Morphology is highly dependent on shell formation kinetics. | vut.cz |
| Dual-Capsule System | Polyurethane/Urea-formaldehyde | This compound | Used in conjunction with initiator-filled microcapsules for adhesive applications. | researchgate.net |
Q & A
Basic: What experimental methodologies are recommended for synthesizing 2-ethylhexyl acrylate (2-EHA) with high purity in academic research?
Methodological Answer:
Traditional synthesis involves esterification of acrylic acid with 2-ethylhexanol using acid catalysts (e.g., sulfuric acid) under controlled temperature (80–120°C) with continuous azeotropic water removal to drive the reaction equilibrium . For greener synthesis, reactive extraction using bifunctional deep eutectic solvents (DES) like [Im:2PTSA] can replace conventional catalysts. DES acts as both a catalyst and extractant, achieving >95% conversion at 70°C while simplifying downstream purification . Key parameters include DES molar ratio optimization (e.g., 1:1.5 for imidazole:p-toluenesulfonic acid) and reaction kinetics modeling (pseudo-homogeneous or Eley-Rideal mechanisms) to balance efficiency and energy consumption .
Basic: What analytical techniques are validated for quantifying trace 2-EHA in complex matrices (e.g., biological or environmental samples)?
Methodological Answer:
- Headspace GC-MS : Effective for volatile 2-EHA in polymer emulsions, with detection limits <0.1 ppm using selective ion monitoring (SIM) .
- UPLC-QTOF/MS : Provides high-resolution quantification in adhesives or food contact materials, utilizing accurate mass-to-charge ratios (e.g., m/z 184.28 for 2-EHA) and fragmentation patterns .
- QuEChERS-GC-MS/MS : Validated for food packaging papers, achieving recoveries >85% via dispersive solid-phase extraction cleanup . Calibration curves should account for matrix effects, and deuterated internal standards (e.g., d₃-2-EHA) are recommended to improve precision .
Basic: What safety protocols are critical when handling 2-EHA in laboratory settings?
Methodological Answer:
- Engineering Controls : Use local exhaust ventilation (LEV) systems to maintain airborne concentrations below occupational exposure limits (OELs; typically 5 ppm) .
- PPE : Nitrile gloves (JIS T 8116), chemical-resistant goggles (JIS T 8147), and lab coats to prevent dermal/ocular exposure .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with 10% sodium bicarbonate solution .
- Storage : Stabilize with 10–20 ppm MEHQ to inhibit polymerization and store in amber glass under nitrogen at 4°C .
Advanced: How can researchers resolve contradictions in 2-EHA toxicological data (e.g., mutagenicity vs. non-mutagenicity)?
Methodological Answer:
Discrepancies arise from assay design variations. For example:
- CHO Assay : 2-EHA showed no mutagenicity at ≤0.0000625% without metabolic activation but weak sister chromatid exchange (SCE) activity at 0.0005% with activation, likely due to hydroquinone stabilizers .
- UDS Assay : Non-dose-dependent DNA damage suggests indirect genotoxicity mechanisms (e.g., oxidative stress) .
Mitigation : - Use ultra-pure 2-EHA (≥99.9%) to exclude stabilizer interference.
- Validate findings with in silico tools (e.g., QSAR models for acrylate reactivity) and multi-endpoint assays (e.g., micronucleus + Comet tests) .
Advanced: How can copolymer design with 2-EHA optimize mechanical properties for biomedical scaffolds?
Methodological Answer:
- Random Copolymer Networks : Blend 2-EHA with hydrophilic monomers (e.g., 2-hydroxyethyl acrylate, HEA) to balance flexibility (Tg ~ -40°C) and hydrophilicity. A 70:30 2-EHA:HEA ratio in P(EA-HEA) networks enhances swelling (~200%) while maintaining tensile strength (1.5 MPa) .
- Composite Fabrication : Reinforce with polyvinyl alcohol (PVA) nanofibers (10–20 wt%) to improve Young’s modulus (from 0.5 to 2.0 GPa) .
- Characterization : Use DMA for viscoelastic profiling and AFM to assess surface topology-cell adhesion correlations .
Advanced: What methodologies assess the environmental impact of 2-EHA across its lifecycle?
Methodological Answer:
- Life Cycle Assessment (LCA) : Follow ISO 14040/44 guidelines to quantify cradle-to-gate impacts (e.g., 3.2 kg CO₂-eq/kg 2-EHA) . Key factors include:
- Soil Mobility : Estimate Koc (430) via molecular connectivity indices to predict moderate leaching potential .
- Biodegradation : Use OECD 301F tests; 2-EHA degrades >60% in 28 days, reducing bioaccumulation risks .
Advanced: How can reactive extraction with DES be optimized for industrial-scale 2-EHA production?
Methodological Answer:
- Process Intensification : Use rotating packed bed reactors (RPB) to enhance mass transfer (kLa ~ 0.15 s⁻¹ vs. 0.05 s⁻¹ in stirred tanks) .
- DES Recovery : Simulate liquid-liquid equilibria (LLE) with COSMO-RS to achieve >99% DES recovery via decantation .
- Energy Analysis : Compare exergy efficiency of DES-based vs. traditional processes; DES reduces energy demand by 30% via lower operating temperatures .
Advanced: What molecular mechanisms underlie 2-EHA’s mutagenicity in eukaryotic cells?
Methodological Answer:
- Electrophilic Reactivity : The α,β-unsaturated ester group undergoes Michael addition with cellular nucleophiles (e.g., glutathione), generating DNA adducts .
- Oxidative Stress : 2-EHA metabolism (via CYP2E1) produces reactive oxygen species (ROS), inducing 8-OHdG lesions in in vitro hepatocyte models .
- Mitigation : Co-administer N-acetylcysteine (5 mM) to scavenge ROS and reduce SCE frequency by 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
